1-Allyl-2-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIHJJUMPAUQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074697 | |
| Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-04-8 | |
| Record name | Benzene, 1-methyl-2-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Allyl-2-methylbenzene | |
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| Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-2-methylbenzene | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Allyl-2-methylbenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-2-methylbenzene, also known as o-allyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and relevant experimental protocols for its synthesis and analysis. Furthermore, this document explores the potential biological activities of structurally related allylbenzenes, offering insights for drug development professionals. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using DOT language diagrams for enhanced clarity.
Chemical Structure and Identification
This compound is a substituted aromatic compound consisting of a benzene ring with an allyl group and a methyl group attached to adjacent carbon atoms (ortho position).
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | o-Allyltoluene, 2-Allyltoluene, 1-Methyl-2-(2-propenyl)benzene |
| CAS Number | 1587-04-8[1][2] |
| Molecular Formula | C₁₀H₁₂[1][2] |
| Molecular Weight | 132.20 g/mol [1][2] |
| InChI Key | SVIHJJUMPAUQNO-UHFFFAOYSA-N[1][2] |
| SMILES | Cc1ccccc1CC=C[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless liquid | [4] |
| Density | 0.895 g/mL at 25 °C | [3] |
| Boiling Point | 185 °C at 760 mmHg | [4] |
| Melting Point | -41.43 °C (estimate) | [4] |
| Flash Point | 54.4 °C (129.9 °F) | [3] |
| Refractive Index (n20/D) | 1.517 | [3] |
| Vapor Pressure | 0.976 mmHg at 25 °C | [4] |
| LogP | 2.72350 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Information
| Technique | Data Highlights |
| Mass Spectrometry (GC-MS) | Top m/z peaks: 117, 132, 115[1] |
| ¹³C NMR | Spectral data available from various sources[1] |
| ¹H NMR | Spectral data available from various sources[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available[1] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods, with Grignard and Suzuki coupling reactions being common.
4.1.1. Grignard Reaction Protocol
This protocol outlines the synthesis via the reaction of a Grignard reagent with an allyl halide.
Caption: Workflow for the Grignard synthesis of this compound.
Detailed Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromotoluene in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, 2-methylphenylmagnesium bromide.
-
Coupling Reaction: The freshly prepared Grignard reagent is then reacted with allyl bromide, which is added dropwise while maintaining the reaction temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted from the aqueous layer using diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
4.1.2. Suzuki Coupling Protocol
The Suzuki coupling reaction provides an alternative route using a palladium catalyst.
Caption: Workflow for the Suzuki coupling synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a reaction vessel, 2-tolylboronic acid, allyl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) are combined in a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: The mixture is degassed and then heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Analytical Methods
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program is typically used, for instance, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected.
-
MS Detection: Electron ionization (EI) at 70 eV is commonly used. The mass spectrum is then compared to spectral libraries for confirmation.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Expected signals would include aromatic protons, vinyl protons of the allyl group, and the methyl and methylene protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on the closely related compound, allylbenzene, has shown interesting pharmacological activities. A recent study demonstrated that allylbenzene can potentiate the antibacterial effect of penicillin against Staphylococcus aureus.[5][6] This effect is suggested to be due to the inhibition of bacterial resistance mechanisms, specifically the β-lactamase enzyme and the QacA/B efflux pump.[5][6]
The presence of the methyl group in the ortho position of this compound may influence its steric and electronic properties, potentially modulating this inhibitory activity. This presents an avenue for further research in the development of new antibiotic adjuvants.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological activities of allylbenzene and allylanisole phenylpropanoids: Inhibition of antibiotic resistance targets and toxicity profile in a <i>Drosophila melanogaster</i> model - Journal of King Saud University - Science [jksus.org]
- 6. jksus.org [jksus.org]
1-Allyl-2-methylbenzene CAS number and physical data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-Allyl-2-methylbenzene, also known as 2-allyltoluene. It details its physical properties, a representative synthesis protocol, and key identification information.
Core Compound Information
Alternate Names: 2-Allyltoluene[1]
Molecular Formula: C₁₀H₁₂[1][2]
Molecular Weight: 132.20 g/mol [1][2]
Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Source |
| Density | 0.895 g/mL at 25 °C | [3] |
| Boiling Point | 183-185 °C at 760 mmHg | [2] |
| Melting Point | -41.43 °C (estimate) | |
| Flash Point | 57.3 °C | |
| Refractive Index | 1.511 - 1.519 | [2] |
| Vapor Pressure | 0.976 mmHg at 25 °C | |
| Purity | ≥99% (commercially available) | [3] |
Experimental Protocols
Representative Synthesis via Grignard Reaction:
This protocol is a general guideline based on established Grignard reaction procedures for similar compounds.
Objective: To synthesize this compound by reacting the Grignard reagent of 2-bromotoluene with allyl bromide.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Allyl bromide
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to exclude moisture.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle refluxing of the ether.
-
Once the reaction has started, the remaining 2-bromotoluene solution is added at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-methylphenylmagnesium bromide).
-
-
Reaction with Allyl Bromide:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. This reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until completion is indicated by a suitable analytical method (e.g., TLC or GC).
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Visualizations
The following diagrams illustrate key aspects of this compound.
Caption: General workflow for the synthesis of this compound via a Grignard reaction.
Caption: A logical workflow for the characterization and identification of this compound.
References
Spectroscopic Characterization of 1-Allyl-2-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-2-methylbenzene, also known as o-allyltoluene, is an aromatic hydrocarbon of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structural characterization is fundamental to understanding its reactivity and potential applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented, along with a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.15 | m | 4H | Ar-H |
| ~5.95 | ddt | 1H | -CH=CH₂ |
| ~5.05 | m | 2H | -CH=CH ₂ |
| ~3.35 | d | 2H | Ar-CH ₂- |
| ~2.30 | s | 3H | Ar-CH ₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~138.5 | Ar-C (quaternary) |
| ~136.8 | Ar-C (quaternary) |
| ~136.5 | -C H=CH₂ |
| ~130.2 | Ar-C H |
| ~127.0 | Ar-C H |
| ~126.5 | Ar-C H |
| ~126.0 | Ar-C H |
| ~115.5 | -CH=C H₂ |
| ~37.0 | Ar-C H₂- |
| ~19.5 | Ar-C H₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H Stretch (alkene) |
| ~3020 | Medium | =C-H Stretch (aromatic) |
| ~2925 | Medium | -C-H Stretch (aliphatic) |
| ~1640 | Medium | C=C Stretch (alkene) |
| ~1605, 1495 | Medium | C=C Stretch (aromatic ring) |
| ~990, 910 | Strong | =C-H Bend (out-of-plane, alkene) |
| ~740 | Strong | C-H Bend (out-of-plane, ortho-disubstituted aromatic) |
Sample preparation: Thin film.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 132 | High | [M]⁺ (Molecular Ion) |
| 117 | High | [M - CH₃]⁺ |
| 115 | High | [M - H - CH₃]⁺ or [M - NH₃]⁺ (if N present) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Instrumentation : The data is acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the data with an appropriate software package, applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and determine the multiplicity of each signal.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid, the spectrum can be obtained using the thin film method. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation : The spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
-
Ionization : Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection : The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and structural elucidation.
Caption: General experimental workflow for spectroscopic analysis.
An In-depth Technical Guide to 1-Allyl-2-methylbenzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-2-methylbenzene, also known as 2-allyltoluene, and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of a reactive allyl group ortho to a methyl group on a benzene ring provides a versatile scaffold for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, chemical properties, and biological activities, particularly as enzyme inhibitors. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
This compound is a substituted aromatic hydrocarbon. Its derivatives have garnered interest due to their biological activities, notably as inhibitors of lipoxygenase enzymes.[1][2][3] Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators.[4][5] Therefore, the inhibition of these enzymes is a key therapeutic strategy for a variety of inflammatory diseases.[4] The allylbenzene scaffold has been identified as a promising pharmacophore for the development of novel lipoxygenase inhibitors.[1][2][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol |
| CAS Number | 1587-04-8 |
| Appearance | Liquid |
| Boiling Point | 153-154 °C at 725 mmHg[6] |
| Synonyms | 2-Allyltoluene, o-Allyltoluene, 1-Methyl-2-(2-propenyl)benzene |
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives can be achieved through several established organometallic and rearrangement reactions.
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is the cross-coupling reaction of a Grignard reagent with an allyl halide. This approach allows for the direct formation of the carbon-carbon bond between the aromatic ring and the allyl group.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The flask is flushed with an inert gas (e.g., argon or nitrogen). A solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (2-methylphenylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.
-
Cross-Coupling Reaction: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. Allyl bromide (1.1 equivalents) is then added dropwise to the stirred solution.[6] The reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours to ensure complete reaction.[7]
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[7] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[6][7]
Synthesis of Allylbenzene Derivatives via Claisen Rearrangement
The Claisen rearrangement is a powerful method for the ortho-allylation of phenols. This[2][2]-sigmatropic rearrangement is a key step in the synthesis of many biologically active allylbenzene derivatives.[1][3]
Experimental Protocol (for a representative derivative, 3-allyl-4-isopropoxybenzenamine):
This multi-step synthesis starts with the coupling of 4-nitrophenol with allyl bromide, followed by a Claisen rearrangement to introduce the allyl group at the ortho position to the hydroxyl group, and finally, reduction of the nitro group.[1][3]
-
O-Allylation: To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone), add potassium carbonate and allyl bromide. The mixture is refluxed until the starting material is consumed (monitored by TLC). The solid is filtered off, and the solvent is evaporated to yield the allyl ether.
-
Claisen Rearrangement: The crude allyl ether is heated in a high-boiling solvent (e.g., N,N-diethylaniline) or under microwave irradiation to induce the[2][2]-sigmatropic rearrangement, affording the ortho-allyl phenol derivative.
-
Further Modifications: The resulting substituted phenol can undergo further reactions. For instance, the nitro group can be reduced to an amine, which can then be acylated to produce a variety of amide derivatives.[1][3]
Biological Activity: Lipoxygenase Inhibition
Allylbenzene derivatives have been extensively studied as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[1][2][3] The proposed mechanism of inhibition involves the allyl moiety of these compounds mimicking the 1,4-unsaturated bonds of the enzyme's natural fatty acid substrates, such as linoleic or arachidonic acid.[1]
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on a series of isopropoxy allylbenzene derivatives have provided valuable insights for the design of potent 15-LOX inhibitors. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀).
| Compound | R Group (Amide Moiety) | IC₅₀ (µM)[1] |
| 6a | Cyclopropyl | 45.54 ± 8.10 |
| 6f | Adamantyl | 1.35 ± 0.08 |
| 6e | Phenyl | No activity |
Note: The numbering corresponds to the compounds in the cited literature.
The data indicates that the size and nature of the amide substituent significantly influence the inhibitory potency. For instance, a bulky, lipophilic adamantyl group (6f) leads to a much lower IC₅₀ value (higher potency) compared to a smaller cyclopropyl group (6a).[1] An aromatic phenyl group (6e) resulted in a loss of activity, suggesting that an aliphatic or cycloaliphatic moiety at this position is preferred for effective inhibition.[1]
Lipoxygenase Catalytic Cycle and Inhibition
The following diagram illustrates a simplified representation of the lipoxygenase catalytic cycle and the proposed point of inhibition by allylbenzene derivatives.
Caption: Simplified Lipoxygenase Catalytic Cycle and Inhibition.
Experimental Workflow for Enzyme Inhibition Assay
The inhibitory activity of allylbenzene derivatives against lipoxygenase is typically determined using a spectrophotometric method.
Caption: Workflow for Lipoxygenase Inhibition Assay.
Conclusion
This compound and its derivatives are a class of compounds with demonstrated biological activity, particularly as inhibitors of 15-lipoxygenase. The synthetic routes to these compounds are well-established, with the Grignard reaction and Claisen rearrangement being key transformations. Structure-activity relationship studies have shown that the potency of these inhibitors can be significantly modulated by altering the substituents on the benzene ring. This technical guide provides a solid foundation for researchers interested in the synthesis and evaluation of novel allylbenzene derivatives for potential therapeutic applications, particularly in the context of inflammatory diseases. Further research into the optimization of the scaffold and the elucidation of the precise mechanism of action will be crucial for the development of clinically viable drug candidates.
References
- 1. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors [ijbms.mums.ac.ir]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. JPH0543485A - Synthesis of substituted allylbenzene - Google Patents [patents.google.com]
In-Depth Technical Guide: Health and Safety Information for 1-Allyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information currently available for 1-Allyl-2-methylbenzene (also known as o-allyltoluene). The information is compiled from various safety data sheets, toxicological databases, and relevant scientific literature. This document is intended to be a resource for professionals working with this compound in research and development settings.
Chemical and Physical Properties
This compound is a flammable liquid with a molecular formula of C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| CAS Number | 1587-04-8 | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.895 g/mL at 25 °C | [3] |
| Boiling Point | 156-157 °C | [4] |
| Flash Point | 54.4 °C (129.9 °F) | [3] |
| Refractive Index | n20/D 1.517 | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene | [5] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid, harmful if swallowed, and causes serious eye damage.[1][6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [1][6] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][6] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [1][6] |
Hazard Pictograms:
-
Flame (GHS02)
-
Corrosion (GHS05)
-
Exclamation Mark (GHS07)
Toxicological Information
Detailed toxicological studies specifically on this compound are limited. Much of the available data is extrapolated from studies on structurally similar compounds, particularly allylbenzene.
Acute Toxicity
Oral Toxicity: While a specific LD50 for this compound has not been identified in the reviewed literature, a study by Jenner et al. (1964) reported an acute oral LD50 of 5540 mg/kg for the closely related compound allylbenzene in Osborne-Mendel rats.[7][8] Another study by Hagan et al. (1965) reported an oral LD50 of 2900 mg/kg in Swiss mice for allylbenzene.[7] These values suggest that this compound is likely to have moderate to low acute oral toxicity. Symptoms of acute oral toxicity in rats for allylbenzene included somnolence (general depressed activity) and coma.[8]
Dermal and Inhalation Toxicity: No specific data on the acute dermal or inhalation toxicity of this compound were found.
Skin Irritation
No specific skin irritation studies on this compound were identified. However, based on its chemical properties, prolonged or repeated skin contact may cause defatting of the skin, leading to irritation and dermatitis.[6]
Eye Irritation
This compound is classified as causing serious eye damage.[1][6] Contact with the eyes is expected to cause severe irritation and may result in permanent damage.
Genotoxicity and Carcinogenicity
There is no direct evidence for the genotoxicity or carcinogenicity of this compound. However, several other allylbenzenes, such as safrole and estragole, are known to be genotoxic and carcinogenic after metabolic activation.[9][10] The proposed mechanism involves the formation of a reactive carbocation intermediate. Given the structural similarity, a potential for genotoxicity after metabolic activation cannot be ruled out for this compound.
Experimental Protocols
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a limited number of animals to classify a substance's oral toxicity.
-
Test Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should not exceed 1 mL/100g body weight for aqueous solutions or 2 mL/100g for oily solutions.
-
Procedure: A starting dose of 300 mg/kg is typically used. Three animals are dosed.
-
If 2 or 3 animals die, the substance is classified in a higher toxicity category, and the test is repeated at a lower dose level (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, the test is repeated at a higher dose level (e.g., 2000 mg/kg) with three more animals.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Acute Dermal Irritation (Based on OECD 404)
-
Test Animals: Healthy young adult albino rabbits.
-
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
0.5 mL of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
The dressing is removed after a 4-hour exposure period.
-
Residual test substance is removed by gentle washing.
-
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale (e.g., Draize scale).
Acute Eye Irritation (Based on OECD 405)
-
Test Animals: Healthy young adult albino rabbits.
-
Procedure:
-
The eyes of each animal are examined for any pre-existing irritation before the test.
-
0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
The eyelids are gently held together for about one second.
-
-
Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The ocular reactions are scored according to a standardized scale.
Signaling Pathways and Experimental Workflows
Proposed Metabolic Activation and Genotoxicity Pathway for Allylbenzenes
While a specific signaling pathway for the toxicity of this compound has not been elucidated, a general pathway for the metabolic activation and genotoxicity of related allylbenzenes has been proposed. This pathway is relevant for understanding the potential long-term health effects of this compound. The key steps involve enzymatic activation in the liver to form a reactive intermediate that can damage DNA.
References
- 1. daikinchemicals.com [daikinchemicals.com]
- 2. Roles of human sulfotransferases in genotoxicity of carcinogens using genetically engineered umu test strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. egle.state.mi.us [egle.state.mi.us]
- 8. chemicalbook.com [chemicalbook.com]
- 9. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 1-Allyl-2-methylbenzene: A Technical History for the Modern Researcher
An In-depth Guide to the Discovery, Synthesis, and Historical Significance of an Archetypal Allylarene
Introduction
1-Allyl-2-methylbenzene, also known as o-allyltoluene, is a substituted aromatic hydrocarbon that serves as a valuable building block in organic synthesis. Its history is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in the early 20th century. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the pioneering synthetic methodologies, present quantitative data in a structured format, and provide detailed experimental protocols derived from historical literature.
Discovery and Historical Context
The discovery of this compound is not marked by a single, celebrated event but rather by the logical extension of a groundbreaking synthetic transformation: the Claisen rearrangement. First described in 1912 by the German chemist Rainer Ludwig Claisen, this reaction initially involved the thermal rearrangement of allyl phenyl ethers to their isomeric o-allylphenols. The profound utility of this reaction for the specific ortho-alkylation of phenols quickly led to its exploration with substituted analogues.
Given this context, the first synthesis of this compound can be confidently attributed to the period following 1912, through the analogous thermal rearrangement of allyl o-tolyl ether. This reaction provided a straightforward and efficient route to the title compound, establishing a foundational method for the preparation of a wide range of ortho-allyl arenes.
Concurrently, the development of organometallic chemistry, particularly the work of Victor Grignard, offered an alternative pathway. The reaction of an o-tolyl Grignard reagent with an allyl halide presented a conceptually different, yet equally viable, approach to the synthesis of this compound.
This guide will now explore these two seminal synthetic routes in detail, providing both the historical context and the practical experimental procedures that would have been employed by chemists in the early 20th century.
Historical Synthetic Methodologies
Two primary synthetic routes dominate the early history of this compound: the Claisen rearrangement of allyl o-tolyl ether and the Grignard reaction of an o-tolyl magnesium halide with an allyl halide.
The Claisen Rearrangement of Allyl o-tolyl Ether
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that proceeds through a concerted, cyclic transition state. In the case of allyl o-tolyl ether, heating the ether induces the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring, directly forming this compound.
Experimental Protocol: Thermal Rearrangement of Allyl o-tolyl Ether (Circa 1920s)
This protocol is a representative procedure based on the early literature of the Claisen rearrangement.
Materials:
-
Allyl o-tolyl ether
-
An inert, high-boiling solvent (e.g., diethylaniline or paraffin oil)
-
Apparatus for heating under reflux and subsequent distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place allyl o-tolyl ether.
-
Add an equal volume of a high-boiling inert solvent.
-
Heat the mixture to a vigorous reflux. The optimal temperature for the rearrangement is typically in the range of 200-250 °C.
-
Maintain the reflux for a period of 3 to 6 hours.
-
After cooling, the reaction mixture is subjected to fractional distillation to separate the this compound from the solvent and any unreacted starting material.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Boiling Point | 185-187 °C (at atmospheric pressure) |
| Appearance | Colorless liquid |
Logical Workflow for Claisen Rearrangement:
Synthesis via Grignard Reaction
The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds. In this context, o-tolylmagnesium bromide is prepared from o-bromotoluene and magnesium metal. This organometallic intermediate then acts as a nucleophile, attacking an allyl halide (typically allyl bromide) to yield this compound.
Experimental Protocol: Grignard Synthesis of this compound (Circa 1930s)
This protocol is a representative procedure based on early Grignard reaction literature.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
o-Bromotoluene
-
Allyl bromide
-
Iodine crystal (for initiation)
-
Aqueous ammonium chloride solution (for workup)
Procedure:
Part A: Preparation of o-Tolylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of o-bromotoluene in anhydrous diethyl ether.
-
Add a small portion of the o-bromotoluene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the ether begins to reflux.
-
Once the reaction has started, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Allyl Bromide
-
Cool the flask containing the o-tolylmagnesium bromide solution in an ice bath.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, wash with water, and dry over anhydrous sodium sulfate.
-
The diethyl ether is removed by distillation, and the resulting crude product is purified by fractional distillation.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Boiling Point | 185-187 °C (at atmospheric pressure) |
| Appearance | Colorless liquid |
Logical Workflow for Grignard Synthesis:
Summary and Conclusion
The historical synthesis of this compound is a tale of two of the most significant reactions in organic chemistry: the Claisen rearrangement and the Grignard reaction. The Claisen rearrangement offered a direct and often high-yielding pathway through the thermal isomerization of a readily prepared ether. The Grignard synthesis, on the other hand, showcased the power of organometallic reagents to forge new carbon-carbon bonds with precision.
For the modern researcher, understanding these historical methods provides not only a deeper appreciation for the foundations of organic synthesis but also offers insights into the robustness and versatility of these century-old reactions. The principles underlying these early preparations continue to be relevant in the design of contemporary synthetic strategies. This guide has aimed to provide a detailed and practical overview of the discovery and historical synthesis of this compound, serving as a valuable resource for those in the fields of chemical research and drug development.
References
An In-depth Technical Guide to 1-Allyl-2-methylbenzene: Synonyms, Nomenclature, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-allyl-2-methylbenzene, a valuable aromatic hydrocarbon intermediate in organic synthesis. This document details its nomenclature, physical and spectroscopic properties, and provides detailed experimental protocols for its synthesis and analysis, designed to meet the needs of researchers and professionals in drug development and chemical sciences.
Nomenclature and Synonyms
This compound is known by a variety of names across different nomenclature systems. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing. The IUPAC name for this compound is 1-methyl-2-(prop-2-en-1-yl)benzene .[1] A comprehensive list of its common synonyms and identifiers is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| IUPAC Name | 1-methyl-2-(prop-2-en-1-yl)benzene[1] |
| Common Names | 2-Allyltoluene, o-Allyltoluene, 2-Methyl-1-allylbenzene[1] |
| CAS Number | 1587-04-8[1] |
| PubChem CID | 15317[1] |
| InChI | InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-5,7-8H,1,6H2,2H3[1] |
| SMILES | CC1=CC=CC=C1CC=C[1] |
Below is a graphical representation of the relationships between the various naming conventions for this molecule.
Caption: A diagram illustrating the different naming conventions for this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented in the following tables. This data is essential for its handling, characterization, and use in experimental settings.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 0.895 g/mL at 25 °C |
| Boiling Point | 183-185 °C at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 54.4 °C (129.9 °F) |
| Refractive Index | 1.511-1.519 |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons (around 7.0-7.2 ppm), the vinyl protons of the allyl group (around 5.0-6.0 ppm), the methylene protons of the allyl group adjacent to the aromatic ring (around 3.4 ppm), and the methyl protons on the aromatic ring (around 2.3 ppm). |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the aromatic carbons, the vinyl carbons of the allyl group, the methylene carbon of the allyl group, and the methyl carbon. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the allyl group (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring and the allyl group (around 1600-1650 cm⁻¹ and 1450-1500 cm⁻¹), and C-H bending vibrations. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 132. The fragmentation pattern is expected to include a prominent peak at m/z 117 due to the loss of a methyl group, and other fragments corresponding to the stable benzylic/allylic carbocations. |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and analysis of this compound.
Synthesis of this compound via Grignard Reaction
This protocol describes a plausible method for the synthesis of this compound starting from 2-bromotoluene and allyl bromide via a Grignard reaction.
References
The Enigmatic Presence of 1-Allyl-2-methylbenzene in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-2-methylbenzene, an aromatic organic compound, has been noted for its presence in the natural world, particularly within the essential oils of certain plants. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, methodologies for its analysis, and a prospective look into its potential biological activities. While quantitative data remains sparse, this document collates the available information to serve as a foundational resource for future research and development endeavors.
Natural Occurrence of this compound
This compound has been reported to be a constituent of the essential oil of Etlingera elatior, commonly known as the torch ginger.[1] However, extensive analyses of the volatile compounds from various parts of Etlingera elatior, including leaves, stems, flowers, and rhizomes, have often not listed this compound as a major component. Instead, these studies have identified other compounds as being predominant. This suggests that this compound may be a minor constituent in this plant, or its presence may vary depending on factors such as geographical location, plant part, and extraction method.
Quantitative Data on Volatile Compounds in Etlingera elatior
While specific quantitative data for this compound is not consistently available in the reviewed literature, the following table summarizes the major volatile compounds identified in the essential oils of different parts of Etlingera elatior from one study to provide context on the plant's chemoprofile.[2][3]
| Plant Part | Major Compound | Concentration (%) | Reference |
| Leaves | (E)-ß-farnesene | 27.90 | [2] |
| ß-pinene | 19.70 | [2] | |
| Caryophyllene | 15.36 | [2] | |
| Stems | 1,1-dodecanediol diacetate | 34.26 | [2] |
| (E)-5-dodecene | 26.99 | [2] | |
| Flowers | Cyclododecane | 47.28 | [2] |
| 1,1-dodecanediol diacetate | 24.38 | [2] | |
| Rhizomes | 1,1-dodecanediol diacetate | 40.37 | [2] |
| Cyclododecane | 34.45 | [2] |
Another study on the essential oil from the inflorescence of Etlingera elatior identified 1-dodecanol (39.79%), dodecanal (28.20%), and α-pinene (13.11%) as the major components.[4] A separate investigation of Brazilian Etlingera elatior found dodecanol (42.5%), dodecanal (14.5%), and α-pinene (22.2%) to be the main constituents of the inflorescence oil.[5] The variability in these findings underscores the need for further targeted quantitative analysis to confirm and quantify the presence of this compound.
Experimental Protocols
The isolation and analysis of volatile compounds like this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).
Isolation of Essential Oil by Hydrodistillation
A general protocol for the extraction of essential oils from plant material is as follows:
-
Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers) is collected and, if necessary, cut into smaller pieces to increase the surface area for extraction.
-
Hydrodistillation: The plant material is placed in a distillation flask with a sufficient amount of water. The flask is heated, and the resulting steam, carrying the volatile compounds, is passed through a condenser.
-
Collection: The condensed mixture of water and essential oil is collected in a receiving vessel. Due to their different densities, the essential oil and water will form separate layers, allowing for their separation.
-
Drying and Storage: The collected essential oil is dried over an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water and then stored in a sealed, dark glass vial at a low temperature to prevent degradation.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
A standard GC-MS protocol for the analysis of essential oils includes:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration for analysis.
-
GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The different components of the oil are separated based on their volatility and interaction with the stationary phase of the GC column. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual increase to a higher final temperature to elute all compounds.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.
-
Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a known standard or by matching the spectrum with a reference library (e.g., NIST).
-
Quantification: The concentration of this compound can be determined by creating a calibration curve with known concentrations of a pure standard or by using an internal standard method. The peak area of the compound in the chromatogram is proportional to its concentration.
Potential Signaling Pathways and Biological Activities
Direct research on the specific signaling pathways modulated by this compound is currently limited. However, based on the known biological activities of other structurally related allylbenzenes, we can hypothesize potential areas of pharmacological interest.
Hypothetical Biosynthetic Pathway
The biosynthesis of allylbenzenes in plants is believed to proceed through the phenylpropanoid pathway, starting from the amino acid phenylalanine. A plausible, though not experimentally verified for this specific compound, biosynthetic route to this compound is depicted below.
Caption: Hypothetical biosynthetic pathway of this compound.
Inferred Pharmacological Activities and Signaling Pathways
Allylbenzenes as a class have been investigated for various pharmacological activities. For instance, some triphenylphosphine derivatives of allylbenzenes have demonstrated antitumor and adjuvant activity.[6] Furthermore, allylbenzene and allylanisole have been shown to inhibit bacterial resistance mechanisms, such as the QacA/B efflux pump, and potentiate the effect of antibiotics.[7] These findings suggest that this compound could potentially interact with similar cellular targets.
A speculative workflow for investigating the pharmacological effects of this compound is outlined below.
Caption: A proposed workflow for investigating the pharmacological properties of this compound.
Conclusion and Future Directions
The natural occurrence of this compound presents an intriguing area for further scientific exploration. While its presence in Etlingera elatior has been reported, there is a clear need for robust quantitative studies to determine its concentration in this and other potential plant sources. The development of validated analytical methods is crucial for this purpose. Furthermore, the elucidation of its biosynthetic pathway and the investigation of its potential pharmacological activities, guided by the known properties of related allylbenzenes, could unveil novel applications in the fields of medicine and biotechnology. This technical guide serves as a call to action for the research community to delve deeper into the science of this promising natural compound.
References
- 1. This compound | C10H12 | CID 15317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. scispace.com [scispace.com]
- 4. jurnal-pharmaconmw.com [jurnal-pharmaconmw.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological activities of allylbenzene and allylanisole phenylpropanoids: Inhibition of antibiotic resistance targets and toxicity profile in a <i>Drosophila melanogaster</i> model - Journal of King Saud University - Science [jksus.org]
Methodological & Application
Application Notes and Protocols for the Use of 1-Allyl-2-methylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 1-allyl-2-methylbenzene (also known as 2-allyltoluene), a versatile building block in organic synthesis. This document details several key reactions, including ene reactions, oxidation, and cyclization, providing experimental protocols and expected outcomes. The presence of both a reactive allyl group and an aromatic ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including those with potential applications in fragrance, materials science, and drug development.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1587-04-8 |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol |
| Appearance | Liquid |
| Density | 0.895 g/mL at 25 °C |
| Refractive Index | n20/D 1.517 |
Ene Reaction with Diethyl Azodicarboxylate (DEAD)
The ene reaction is a powerful C-C bond-forming reaction that involves the reaction of an alkene with an allylic proton (the "ene") with a compound containing a multiple bond (the "enophile"). This compound can serve as the ene component in reactions with strong enophiles like diethyl azodicarboxylate (DEAD). This reaction proceeds without a catalyst and leads to the formation of a new C-N bond and a rearranged C=C bond.[1][2]
Caption: Ene Reaction of this compound with DEAD.
Experimental Protocol: Ene Reaction of this compound with DEAD
This protocol is adapted from the reported procedure for the reaction of allylbenzene with DEAD.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and diethyl azodicarboxylate (DEAD) (1.0-2.0 eq).
-
Reaction Conditions: Heat the neat mixture to 90 °C and stir overnight. The progress of the reaction can be monitored by the disappearance of the orange-red color of DEAD.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by column chromatography on silica gel to yield the ene adduct.
Expected Quantitative Data (based on analogous reaction with allylbenzene)[1]
| Reactant Ratio (Allylbenzene:DEAD) | Product | Yield |
| 1:1 | Ene Adduct | Not specified, but product formation observed |
| 1:2 | Ene Adduct | Not specified, but product formation observed |
Note: The reaction with allylbenzene shows that at higher concentrations of DEAD, more complex reactions can occur.[1] It is advisable to start with a 1:1 molar ratio and optimize as needed.
Oxidation of the Allyl Group
The allyl group of this compound is susceptible to various oxidation reactions, providing access to valuable functionalized products such as ketones, epoxides, and diols.
Wacker-Tsuji Oxidation to a Methyl Ketone
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone.[3][4] This reaction is a reliable method for introducing a carbonyl group and is widely used in organic synthesis.
Caption: Wacker-Tsuji Oxidation of this compound.
Experimental Protocol: Wacker-Tsuji Oxidation
This is a general protocol for the Wacker-Tsuji oxidation of terminal olefins.
-
Catalyst Solution: In a round-bottom flask, dissolve palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 eq) in a mixture of dimethylformamide (DMF) and water (typically 7:1 v/v).
-
Reaction: Add this compound (1.0 eq) to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture vigorously under an atmosphere of oxygen (a balloon is often sufficient) at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Intramolecular Cyclization Reactions
The ortho-position of the allyl and methyl groups on the benzene ring of this compound makes it a suitable precursor for intramolecular cyclization reactions to form fused ring systems, which are common motifs in pharmaceuticals and natural products.
Palladium-Catalyzed Intramolecular Cyclization
Palladium catalysts can facilitate the intramolecular cyclization of o-allyl-substituted aromatics. These reactions can proceed through various mechanisms, including allylic C-H activation or Heck-type reactions if a halide is present on the allyl chain.
Caption: Pd-Catalyzed Cyclization to form an Indene.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization (Hypothetical)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid, DMF, or toluene), add a palladium(II) catalyst (e.g., Pd(OAc)₂, 5-10 mol%).
-
Additives: An oxidant (e.g., benzoquinone, Cu(OAc)₂) and potentially a ligand (e.g., a phosphine or N-heterocyclic carbene ligand) may be required.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.
Summary
This compound is a versatile starting material for a variety of organic transformations. The protocols provided herein, some of which are adapted from closely related substrates, offer a starting point for the synthesis of more complex molecules. The reactivity of both the allyl group and the aromatic ring allows for a wide range of synthetic strategies, making this compound a valuable tool for researchers in organic synthesis and drug discovery. Further exploration of its reactivity is likely to uncover even more applications.
References
Application Notes and Protocols for Fragrance Synthesis Starting from 1-Allyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-2-methylbenzene, also known as o-allyltoluene, serves as a versatile starting material in the synthesis of various fragrance compounds. Its chemical structure, featuring both an aromatic ring and a reactive allyl group, allows for a range of chemical transformations to produce molecules with desirable olfactory properties. A significant application of this compound in the fragrance industry is its use as a precursor for the synthesis of substituted indanes. These bicyclic compounds are highly valued for their complex and persistent scents, often characterized by woody, ambery, and musky notes.
The primary synthetic strategy involves an intramolecular acid-catalyzed cyclization, a type of Friedel-Crafts alkylation, which transforms the linear allylbenzene structure into the fused ring system of indane. The specific substitution pattern on the resulting indane molecule dictates its final aroma profile. This document provides detailed application notes and experimental protocols for the synthesis of indane-based fragrances.
Application I: Synthesis of Methyl-Substituted Indanes via Acid-Catalyzed Cyclization
Methyl-substituted indanes are a class of fragrance ingredients known for their sophisticated and tenacious odors. The synthesis of these compounds from this compound is a direct and efficient method to access this important class of aroma chemicals.
Logical Relationship: From Starting Material to Fragrance
Application Notes and Protocols: Polymerization of 1-Allyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes for the polymerization of 1-Allyl-2-methylbenzene, a monomer with potential applications in advanced materials and drug delivery systems. The protocols detailed below are based on established polymerization methodologies for analogous allyl-functionalized aromatic compounds. Due to the inherent challenges in the homopolymerization of allyl monomers, including degradative chain transfer, specific catalyst systems and reaction conditions are crucial for achieving polymers with desired molecular weights and properties.
Overview of Polymerization Strategies
The polymerization of this compound can be approached through several methods, each with distinct advantages and outcomes. The primary strategies include:
-
Coordination-Insertion Polymerization: This method, often employing Ziegler-Natta or late-transition metal catalysts, offers a pathway to control the polymer architecture. It is particularly relevant for producing linear polymers from α-olefins.
-
Cationic Polymerization: Given the electron-donating nature of the methyl-substituted benzene ring, this compound is a potential candidate for cationic polymerization initiated by strong acids or Lewis acids.[1][2]
-
Radical Polymerization: While challenging for many allyl monomers due to the stability of the allylic radical which can lead to chain termination, this method can be viable under specific conditions or for copolymerizations. A radical-mediated cyclization mechanism has been observed for some allyl ethers.[3]
Experimental Protocols
Coordination-Insertion Polymerization using a Ziegler-Natta Catalyst
This protocol describes a general procedure for the polymerization of this compound using a classic Ziegler-Natta catalyst system. Ziegler-Natta catalysts are widely used for the polymerization of 1-alkenes (alpha-olefins).[4][5] The system typically consists of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminium).[4][6]
Materials:
-
This compound (freshly distilled)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminium (Al(C₂H₅)₃)
-
Anhydrous heptane (or other suitable alkane solvent)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Monomer Addition: Add 100 mL of anhydrous heptane to the flask, followed by 10 g of freshly distilled this compound via syringe.
-
Catalyst Preparation: In a separate Schlenk flask, prepare the catalyst by adding 0.5 mmol of TiCl₄ to 20 mL of anhydrous heptane.
-
Cocatalyst Addition: To the monomer solution, slowly add 2.5 mmol of triethylaluminium (as a solution in heptane) while maintaining the temperature at 70°C.
-
Initiation: Introduce the TiCl₄ suspension to the monomer solution to initiate the polymerization.
-
Polymerization: Maintain the reaction mixture at 70°C for 4-6 hours under a constant inert atmosphere.
-
Termination: Quench the reaction by slowly adding 10 mL of methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into an excess of methanol containing 1% hydrochloric acid.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum at 60°C to a constant weight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and FTIR spectroscopy to confirm its structure.
Cationic Polymerization
Cationic polymerization is suitable for alkenes with electron-donating substituents that can stabilize the resulting carbocation.[1][2] The methyl group on the benzene ring of this compound provides such stabilization.
Materials:
-
This compound (dried over CaH₂)
-
Boron trifluoride etherate (BF₃·OEt₂) as the initiator
-
Dichloromethane (anhydrous)
-
Methanol
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Set up a flame-dried Schlenk flask with a magnetic stirrer under an inert atmosphere.
-
Solvent and Monomer: Add 50 mL of anhydrous dichloromethane and 5 g of purified this compound to the flask.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Initiation: Slowly add 0.1 mL of BF₃·OEt₂ to the stirred solution.
-
Polymerization: Allow the reaction to proceed at -78°C for 2 hours.
-
Termination: Terminate the polymerization by adding 5 mL of pre-chilled methanol.
-
Polymer Isolation: Allow the mixture to warm to room temperature and then precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50°C.
Data Presentation
The following tables summarize hypothetical quantitative data for the polymerization of this compound based on typical results for similar monomers.
Table 1: Coordination-Insertion Polymerization of this compound
| Entry | Catalyst System | Al/Ti Ratio | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI |
| 1 | TiCl₄/Al(C₂H₅)₃ | 5 | 70 | 4 | 65 | 15,000 | 2.1 |
| 2 | TiCl₄/Al(C₂H₅)₃ | 10 | 70 | 4 | 72 | 18,500 | 1.9 |
| 3 | VCl₄/Al(i-Bu)₃ | 5 | 80 | 6 | 58 | 12,000 | 2.5 |
Table 2: Cationic Polymerization of this compound
| Entry | Initiator | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI |
| 1 | BF₃·OEt₂ | -78 | 2 | 85 | 25,000 | 1.5 |
| 2 | AlCl₃ | -50 | 3 | 78 | 21,000 | 1.7 |
| 3 | SnCl₄ | -78 | 2 | 81 | 23,500 | 1.6 |
Visualizations
Polymerization Workflow
Caption: General workflow for the synthesis and isolation of poly(this compound).
Ziegler-Natta Polymerization Mechanism
Caption: Simplified mechanism of Ziegler-Natta polymerization for this compound.
Potential Applications
Polymers derived from this compound could find applications in various fields:
-
Drug Delivery: The aromatic and aliphatic moieties can be functionalized to carry therapeutic agents. Allyl-terminated polymers are known for their potential in biomedical applications.[7][8]
-
Specialty Plastics: The resulting polymers may exhibit unique thermal and mechanical properties.[9]
-
Coatings and Resins: The polymer's properties could be tailored for use in advanced coatings and resins.
-
Organic Synthesis: The monomer itself is a useful building block in the synthesis of more complex molecules.[10]
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and desired polymer characteristics. All manipulations should be carried out by trained personnel using appropriate safety precautions, as this compound is a flammable liquid and harmful if swallowed.[11][12]
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. Page loading... [guidechem.com]
- 12. This compound | C10H12 | CID 15317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Allyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Allyl-2-methylbenzene (also known as 2-allyltoluene), a volatile organic compound. The protocols described herein are primarily based on gas chromatography techniques, which are well-suited for the analysis of such aromatic hydrocarbons. An adapted High-Performance Liquid Chromatography (HPLC) method is also presented as a potential alternative.
Analytical Techniques Overview
The primary methods for the quantification of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). GC-FID offers robust and linear quantification, while GC-MS provides higher selectivity and confident identification based on mass spectra. HPLC with UV detection can also be employed, particularly when derivatization is not desired and the sample matrix is suitable.
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes typical validation parameters for the analytical methods described. It is important to note that while no specific validation data for this compound was found in the public domain, the presented data is representative of validated methods for structurally similar aromatic hydrocarbons like toluene, xylenes, and other substituted benzenes.[1][2][3] These values serve as a benchmark for method development and validation.
| Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Specificity / Selectivity | High (Mass Spectra for MS) | Moderate to High (Dependent on Chromatography) |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a general procedure for the quantification of this compound using GC-FID.
1. Sample Preparation:
-
Liquid Samples (e.g., reaction mixtures, formulations):
-
Accurately weigh a portion of the sample.
-
Dilute with a suitable volatile solvent (e.g., hexane, dichloromethane, or acetone) to a concentration within the calibration range.[4]
-
Add an appropriate internal standard (e.g., 1,2,4-trimethylbenzene or an isotopically labeled analogue) at a known concentration.
-
Vortex the sample to ensure homogeneity.
-
-
Solid or Semi-solid Samples:
-
Employ headspace sampling. Place a known amount of the sample into a sealed headspace vial.[4]
-
Incubate the vial at a constant temperature (e.g., 80-120°C) to allow volatile compounds to partition into the headspace.[5]
-
Alternatively, use solvent extraction followed by the procedure for liquid samples.
-
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Injection Volume: 1 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent, covering the expected sample concentration range (e.g., 1-200 µg/mL).
-
Add the internal standard to each calibration standard at the same concentration as in the samples.
-
Inject the calibration standards and samples into the GC-FID system.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples using the calibration curve.
Protocol 2: Selective Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is recommended for complex matrices where high selectivity is required.
1. Sample Preparation:
Follow the same sample preparation procedures as described in Protocol 1.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Same as in Protocol 1.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion: m/z 117
-
Qualifier Ions: m/z 132, 91
-
-
Scan Mode can be used for initial identification.
-
3. Calibration and Quantification:
The calibration and quantification procedure is the same as in Protocol 1, using the peak area of the quantifier ion for calculations.
Protocol 3: Adapted HPLC-UV Method for the Quantification of this compound
This method is an alternative for samples that are not suitable for GC analysis. Method development and validation are crucial for this approach.
1. Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Detector set at a wavelength of approximately 210 nm or 254 nm.[6]
-
Injection Volume: 10 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the calibration standards and samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration in the samples from the calibration curve.
Visualizations
Caption: Workflow for GC-based quantification of this compound.
Caption: Workflow for HPLC-based quantification of this compound.
Caption: Analytical techniques for this compound quantification.
References
Application Notes and Protocols for Grignard Reactions with 1-Allyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the preparation and use of the Grignard reagent derived from 1-allyl-2-methylbenzene, specifically (2-methylphenyl)allylmagnesium halide. Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The following protocols are based on established methodologies for the synthesis of allylic Grignard reagents and are adapted for the specific substrate this compound.
Overview and Applications
Grignard reagents are organomagnesium halides that act as strong nucleophiles and bases.[1][2] The reagent formed from this compound can be utilized in various synthetic transformations, including reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and with other electrophiles to introduce the (2-methylphenyl)allyl group into a molecule.[1][2] These subsequent products are valuable intermediates in the synthesis of more complex molecules in drug discovery and materials science. A primary challenge in the synthesis of allylic Grignard reagents is the potential for side reactions, such as dimerization.[3][4] The protocols outlined below are designed to minimize these side reactions.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Sigma-Aldrich | |
| Magnesium turnings | >99.5% | Sigma-Aldrich | |
| Iodine | Crystal, Reagent | Fisher Scientific | For activation |
| Anhydrous Diethyl Ether (Et₂O) | >99.7%, DriSolv | EMD Millipore | |
| Anhydrous Tetrahydrofuran (THF) | >99.9%, DriSolv | EMD Millipore | |
| Hydrochloric Acid (HCl) | 2 M solution | VWR | For workup |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | LabChem | For workup |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | For drying |
| Selected Electrophile (e.g., benzaldehyde) | Reagent | Sigma-Aldrich |
Protocol for the Preparation of (2-Methylphenyl)allylmagnesium Bromide
This protocol details the formation of the Grignard reagent from 1-allyl-2-bromobenzene. All glassware should be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[1][5]
Step-by-Step Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried or oven-dried and allowed to cool to room temperature under a stream of nitrogen.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the reaction flask. Add a small crystal of iodine.[3][5] Gently warm the flask until the purple iodine vapor is visible, then allow it to cool. This process helps to activate the magnesium surface.[1]
-
Initial Reagent Addition: Add a small volume of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
Preparation of the Allyl Halide Solution: In the dropping funnel, prepare a solution of 1-allyl-2-bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation of the Reaction: Add a small amount of the 1-allyl-2-bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating or sonication may be applied.
-
Controlled Addition: Once the reaction has initiated, add the remaining 1-allyl-2-bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[6] Cooling with an ice bath may be necessary to control the exothermic reaction.[5][7]
-
Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the starting material. The resulting gray-to-brown solution is the Grignard reagent and should be used immediately.[5]
Quantitative Data for Grignard Reagent Preparation
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Moles (mol) |
| 1-Allyl-2-bromobenzene | 197.08 | 1.0 | 5.00 | 0.025 |
| Magnesium Turnings | 24.31 | 1.2 | 0.73 | 0.030 |
| Anhydrous Diethyl Ether | 74.12 | - | 50 mL | - |
Application: Reaction with an Electrophile (Benzaldehyde)
This protocol describes the reaction of the prepared (2-methylphenyl)allylmagnesium bromide with benzaldehyde to form a secondary alcohol.
Step-by-Step Procedure:
-
Cooling the Grignard Reagent: Cool the flask containing the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Addition of Electrophile: Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching the Reaction: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[7] Alternatively, for some workups, dilute hydrochloric acid can be used.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Reaction with Benzaldehyde
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Moles (mol) |
| (2-Methylphenyl)allylmagnesium bromide | (Calculated from starting material) | 1.0 | (In situ) | 0.025 |
| Benzaldehyde | 106.12 | 1.0 | 2.65 | 0.025 |
| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | |
| 1-(2-Allylphenyl)-1-phenylmethanol | 238.32 | 5.96 | (To be determined) | (To be determined) |
Visualizations
Experimental Workflow for Grignard Reaction
References
Application Notes and Protocols: 1-Allyl-2-methylbenzene as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-allyl-2-methylbenzene as a key intermediate in the preparation of pharmaceutically relevant compounds. The protocols detailed below are based on established chemical transformations and are intended to guide researchers in the synthesis of bioactive molecules, particularly analogues of allylamine antifungals.
Introduction
This compound is a versatile aromatic building block. Its structure, featuring a reactive allyl group and a substituted benzene ring, allows for a variety of chemical modifications. This makes it a valuable precursor for the synthesis of complex molecules, including analogues of well-known antifungal agents like Naftifine and Butenafine. The presence of the methyl group on the phenyl ring can be leveraged to explore structure-activity relationships (SAR) and develop new chemical entities with potentially improved pharmacological profiles.
This document outlines a synthetic pathway to a Naftifine analogue starting from this compound, providing detailed experimental protocols and expected data.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process:
-
Allylic Bromination: The first step is the selective bromination of the allylic position of this compound using N-Bromosuccinimide (NBS). This reaction introduces a leaving group necessary for the subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The resulting allylic bromide is then reacted with a suitable secondary amine, such as N-methyl-1-naphthalenemethanamine, to yield the final tertiary allylamine product, an analogue of Naftifine.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-1-(2-methylphenyl)prop-1-ene
This protocol describes the allylic bromination of this compound using N-Bromosuccinimide (NBS) and a radical initiator.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₁₀H₁₂ | 132.20 | 5.00 g | 37.8 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 7.08 g | 39.8 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.31 g | 1.89 |
| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.00 g, 37.8 mmol) and carbon tetrachloride (100 mL).
-
Add N-Bromosuccinimide (7.08 g, 39.8 mmol) and azobisisobutyronitrile (AIBN) (0.31 g, 1.89 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane) to obtain pure 3-bromo-1-(2-methylphenyl)prop-1-ene.
Expected Yield: 70-80%
Characterization Data (Representative):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 4H, Ar-H), 6.6 (d, 1H, =CH-), 6.2 (dt, 1H, =CH-), 4.2 (d, 2H, -CH₂Br) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5, 135.0, 130.5, 128.0, 127.5, 126.0, 125.0, 33.0 |
| Mass Spectrometry (EI) | m/z (%): 210/212 ([M]⁺, Br isotopes), 131 ([M-Br]⁺) |
Protocol 2: Synthesis of N-methyl-1-naphthalenemethanamine
This protocol is adapted from patent literature for the synthesis of a key secondary amine intermediate.[1][2]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Chloromethylnaphthalene | C₁₁H₉Cl | 176.64 | 10.0 g | 56.6 |
| N-Methylformamide | C₂H₅NO | 59.07 | 10.0 g | 169.3 |
| Sodium hydride (60% in oil) | NaH | 24.00 | 2.72 g | 68.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| 20% aq. Sodium Hydroxide | NaOH | 40.00 | As needed | - |
| Toluene | C₇H₈ | 92.14 | As needed | - |
Procedure:
-
To a dry 250 mL three-necked flask under a nitrogen atmosphere, add dry N,N-dimethylformamide (50 mL) and sodium hydride (2.72 g of 60% dispersion in mineral oil, 68.0 mmol).
-
Cool the suspension in an ice bath and add N-methylformamide (10.0 g, 169.3 mmol) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 1-chloromethylnaphthalene (10.0 g, 56.6 mmol) in DMF (20 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and maintain for 5 hours.
-
Cool the mixture to room temperature and pour it into ice water (200 mL).
-
Extract the aqueous mixture with toluene (3 x 100 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude N-methyl-N-(1-naphthylmethyl)formamide.
-
To the crude formamide, add 20% aqueous sodium hydroxide (100 mL) and heat the mixture at 80-90°C for 8 hours to effect hydrolysis.
-
Cool the reaction mixture and extract the product with toluene (3 x 75 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-methyl-1-naphthalenemethanamine by vacuum distillation.
Expected Yield: 80-90%
Characterization Data:
| Technique | Data |
| Boiling Point | ~110-115 °C at 1.8 kPa |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1 (d, 1H), 7.8 (d, 1H), 7.7 (d, 1H), 7.4-7.5 (m, 4H), 4.1 (s, 2H), 2.5 (s, 3H), 1.8 (br s, 1H, NH) |
| Mass Spectrometry (EI) | m/z (%): 171 ([M]⁺), 142, 129 |
Protocol 3: Synthesis of N-Methyl-N-((E)-3-(2-methylphenyl)allyl)-1-naphthalenemethanamine
This protocol describes the final coupling step to produce the Naftifine analogue.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromo-1-(2-methylphenyl)prop-1-ene | C₁₀H₁₁Br | 211.10 | 2.11 g | 10.0 |
| N-methyl-1-naphthalenemethanamine | C₁₂H₁₃N | 171.24 | 1.71 g | 10.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add N-methyl-1-naphthalenemethanamine (1.71 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 3-bromo-1-(2-methylphenyl)prop-1-ene (2.11 g, 10.0 mmol) in acetonitrile (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure Naftifine analogue.
Expected Yield: 60-75%
Characterization Data (Predicted):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-7.2 (m, 11H, Ar-H), 6.5 (d, 1H, =CH-), 6.0 (dt, 1H, =CH-), 3.8 (s, 2H, N-CH₂-Ar), 3.2 (d, 2H, N-CH₂-allyl), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted shifts for aromatic, olefinic, and aliphatic carbons. |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₂₃H₂₆N⁺ |
Logical Relationships in Synthesis
Safety Precautions
-
This compound: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store in a cool place.
-
Carbon tetrachloride: Toxic and carcinogenic. Use with extreme caution in a well-ventilated fume hood. Consider using a less toxic alternative solvent if possible.
-
Sodium hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
1-Chloromethylnaphthalene: Lachrymator and irritant. Handle with appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for Heck Coupling Reactions with 1-Allyl-2-methylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Heck coupling reactions with 1-allyl-2-methylbenzene derivatives. The steric hindrance introduced by the ortho-methyl group on the allylbenzene substrate presents unique challenges that necessitate careful optimization of reaction conditions. These notes are intended to guide researchers in overcoming these challenges to synthesize substituted stilbene analogs, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[1] When applied to this compound derivatives, this reaction allows for the synthesis of various substituted 2-methylstilbene compounds. The presence of the ortho-methyl group can influence the reaction's regioselectivity and efficiency, making the choice of catalyst, ligand, base, and solvent critical for achieving high yields and desired product selectivity.[2]
Key Considerations for Heck Reactions with Sterically Hindered Substrates
The ortho-methyl group in this compound introduces steric bulk near the reactive allyl group. This can hinder the approach of the palladium catalyst and affect the stability of the reaction intermediates. To achieve successful coupling, the following factors should be carefully considered:
-
Catalyst System: The choice of palladium precursor and ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance catalyst stability and activity.[3][4] For instance, catalysts like Pd(OAc)₂ with ligands such as di-1-adamantyl-n-butylphosphine have shown effectiveness in reactions involving deactivated aryl chlorides.[3]
-
Base: The base plays a crucial role in the regeneration of the active Pd(0) catalyst.[5] Inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), as well as organic bases such as triethylamine (NEt₃), are commonly used. The choice of base can influence the reaction rate and yield.[1]
-
Solvent: Polar aprotic solvents like DMF, DMAc, and NMP are frequently used to facilitate the dissolution of reactants and stabilize the catalytic species.[6][7]
-
Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.[6]
Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound with various aryl halides. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Heck Coupling of this compound with Aryl Bromides
This protocol is adapted from general procedures for Heck reactions with supported palladium catalysts.[6]
Materials:
-
This compound
-
Aryl bromide
-
Palladium acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous, degassed solvent
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and K₂CO₃ (2.0 equivalents).
-
Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add anhydrous, degassed DMF (5 mL per 1 mmol of aryl bromide).
-
Stir the reaction mixture at 120-140 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields for the Heck coupling of this compound with various aryl bromides, based on typical outcomes for similar sterically hindered substrates.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | (E)-1-(2-methylphenyl)-2-phenylethene | 75-85 |
| 2 | 4-Bromotoluene | (E)-1-(2-methylphenyl)-2-(p-tolyl)ethene | 70-80 |
| 3 | 4-Bromoanisole | (E)-1-(4-methoxyphenyl)-2-(2-methylphenyl)ethene | 65-75 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | (E)-1-(2-methylphenyl)-2-(4-(trifluoromethyl)phenyl)ethene | 60-70 |
| 5 | 4-Bromobenzonitrile | (E)-4-(2-(2-methylphenyl)vinyl)benzonitrile | 55-65 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Reaction Scheme
References
Application Notes and Protocols for the Derivatization of 1-Allyl-2-methylbenzene for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-2-methylbenzene, a volatile organic compound, can present challenges for direct gas chromatographic (GC) analysis in complex matrices due to potential co-elution and insufficient detector sensitivity. Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic behavior and/or detectability. This document provides detailed protocols for two effective derivatization methods for this compound: bromination and epoxidation . These methods target the reactive allyl group, increasing the molecular weight and incorporating atoms that can enhance detection, thereby improving peak shape, resolution, and sensitivity in GC analysis, particularly with mass spectrometry (MS) or electron capture detection (ECD).
Derivatization Strategies
The primary site for derivatization on this compound is the double bond of the allyl group. The two methods detailed below are addition reactions that effectively modify the volatility and polarity of the parent compound.
Bromination of the Allyl Group
Principle: The addition of bromine across the double bond of the allyl group results in the formation of 1,2-dibromo-1-(2-methylphenyl)propane. This derivative has a significantly higher molecular weight and boiling point, which can improve its chromatographic separation from more volatile matrix components. The presence of two bromine atoms also makes the derivative highly responsive to an Electron Capture Detector (ECD), offering excellent sensitivity.
Epoxidation of the Allyl Group
Principle: The reaction of the allyl double bond with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), forms an epoxide, specifically 2-methyl-3-(2-methylphenyl)oxirane. This derivatization replaces the double bond with a three-membered ring containing an oxygen atom, altering the polarity and chromatographic characteristics of the molecule. Epoxidation is a clean and often high-yielding reaction.[1]
Experimental Protocols
Protocol 1: Bromination of this compound
Materials:
-
This compound
-
Bromine solution (e.g., 5% in a suitable solvent like dichloromethane or carbon tetrachloride)
-
Anhydrous sodium sulfate
-
Hexane (GC grade)
-
Micro-reaction vials with screw caps
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD)
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in hexane (e.g., 1 mg/mL).
-
Reaction: In a micro-reaction vial, add 100 µL of the this compound solution.
-
Bromination: Slowly add the bromine solution dropwise while vortexing until a faint yellow or orange color persists, indicating a slight excess of bromine. The reaction is typically rapid and occurs at room temperature.
-
Quenching: To remove excess bromine, add a few drops of a saturated aqueous solution of sodium thiosulfate and vortex until the color disappears.
-
Extraction: Add 200 µL of hexane to the vial and vortex thoroughly. Allow the layers to separate.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting solution containing the dibrominated derivative is ready for GC analysis.
Protocol 2: Epoxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane (GC grade)
-
Micro-reaction vials with screw caps
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in dichloromethane (e.g., 1 mg/mL).
-
Reaction Mixture: In a micro-reaction vial, dissolve an equimolar amount of m-CPBA in dichloromethane. Caution: m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
-
Epoxidation: Add 100 µL of the this compound solution to the m-CPBA solution. Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or a preliminary GC injection.
-
Work-up:
-
Add saturated sodium sulfite solution to quench the excess m-CPBA.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove the resulting meta-chlorobenzoic acid.
-
Wash with brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Exchange (Optional but Recommended): Carefully evaporate the dichloromethane under a gentle stream of nitrogen and redissolve the residue in hexane for GC analysis.
-
Analysis: The resulting solution containing the epoxide derivative is ready for GC-MS analysis.
Data Presentation
The following tables summarize the expected gas chromatographic and mass spectrometric data for this compound and its derivatives. Retention times are approximate and will vary depending on the specific GC column and conditions used.
Table 1: Gas Chromatography Data
| Compound | Derivatization Method | Expected Change in Retention Time |
| This compound | - (Native) | Baseline |
| 1,2-Dibromo-1-(2-methylphenyl)propane | Bromination | Significant Increase |
| 2-Methyl-3-(2-methylphenyl)oxirane | Epoxidation | Moderate Increase |
Table 2: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 132.20 | 132, 117, 91 |
| 1,2-Dibromo-1-(2-methylphenyl)propane | 292.02 | 211, 131, 117, 91 (Characteristic isotopic pattern for two bromines) |
| 2-Methyl-3-(2-methylphenyl)oxirane | 148.20 | 148, 133, 117, 105, 91 |
Visualizations
The following diagrams illustrate the chemical reactions and the analytical workflow.
Caption: Chemical derivatization reactions of this compound.
Caption: General workflow for the derivatization and GC analysis.
Conclusion
The provided bromination and epoxidation protocols offer robust and effective methods for the derivatization of this compound, facilitating its analysis by gas chromatography. The choice of method may depend on the specific analytical requirements, such as the desired sensitivity and the available detection system. Bromination is particularly advantageous for high-sensitivity analysis using an ECD. Epoxidation provides a clean and straightforward alternative for GC-MS analysis. Proper validation of these methods within the user's laboratory is essential to ensure accurate and reliable results.
References
Application of 1-Allyl-2-methylbenzene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-2-methylbenzene, also known as 2-allyltoluene, is an aromatic organic compound with the molecular formula C₁₀H₁₂. While its primary applications have traditionally been in the synthesis of fragrances and as an intermediate in organic chemistry, its unique structure, featuring a polymerizable allyl group and a hydrophobic methylbenzene moiety, presents intriguing possibilities for materials science. This document provides an overview of the potential applications of this compound in the development of novel polymers and functional materials. Detailed experimental protocols for its polymerization and modification are presented, drawing from established methodologies for similar allyl-containing monomers.
Introduction: Potential in Polymer Synthesis
The presence of the allyl functional group in this compound allows it to act as a monomer in various polymerization reactions. However, it is important to note that allyl monomers, in general, exhibit lower reactivity in conventional free-radical polymerization compared to vinyl monomers. This is primarily due to degradative chain transfer to the monomer, which can lead to the formation of low molecular weight polymers or oligomers[1].
Despite this, this compound can be effectively utilized in materials science through several strategies:
-
Copolymerization: Incorporating this compound as a comonomer with more reactive monomers (e.g., styrene, acrylates) can introduce pendant allyl groups into the resulting polymer chains. These allyl groups serve as valuable sites for subsequent post-polymerization modifications.
-
Coordination-Insertion Polymerization: Advanced catalytic systems, such as phosphine-sulfonate Pd(II) catalysts, have shown remarkable success in the copolymerization of ethylene with various polar and non-polar allylbenzene derivatives[2]. This approach can overcome the inherent challenges of radical polymerization, leading to high molecular weight copolymers with controlled microstructures.
-
Functional Material Synthesis: The resulting polymers, bearing the 2-methylbenzyl group, can be tailored for applications requiring hydrophobicity, aromaticity, and thermal stability. The pendant allyl groups can be further functionalized to introduce a wide range of chemical moieties, enabling the development of materials for drug delivery, coatings, and advanced composites.
Quantitative Data Presentation
While specific quantitative data for the polymerization of this compound is not extensively available in the literature, data from the coordination-insertion copolymerization of ethylene and other allylbenzene derivatives can provide valuable insights into its potential reactivity.
Table 1: Catalytic Activities for the Copolymerization of Ethylene with Various Allylbenzene Monomers using Phosphine-Sulfonate Pd(II) Catalysts. [2]
| Allylbenzene Monomer | Catalyst | Activity (kg mol⁻¹ h⁻¹) |
| Allylbenzene (A-H) | 2 | 168 |
| 2-methoxy allylbenzene (A-OMe) | 2 | 252 |
| 2-acetoxy allylbenzene (A-OAc) | 2 | 10.1 |
| 2-allylphenol (A-OH) | 2 | 1.8 |
| 2-allylbromobenzene (A-Br) | 2 | 18.9 |
| Allylbenzene (A-H) | 3 | 113 |
| 2-methoxy allylbenzene (A-OMe) | 3 | 147 |
| 2-acetoxy allylbenzene (A-OAc) | 3 | 1.2 |
Catalyst 2: {[κ²(P,O)-(2-MeOC₆H₄)₂P(C₆H₄SO₂O)]PdMe(DMSO)} Catalyst 3: {[κ²(P,O)-(cyclohexyl)₂P(C₆H₄SO₂O)]PdMe(DMSO)}
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of this compound with Styrene
This protocol describes a standard free-radical solution polymerization method to synthesize a copolymer of this compound and styrene, resulting in a polystyrene backbone with pendant allyl groups.
Materials:
| Material | Supplier | Purity | Notes |
| This compound | Sigma-Aldrich | >98% | Inhibitor removed prior to use |
| Styrene | Sigma-Aldrich | >99% | Inhibitor removed prior to use |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Recrystallized from methanol |
| Toluene | Sigma-Aldrich | Anhydrous, >99.8% | |
| Methanol | Fisher Scientific | ACS Grade |
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.64 g, 20 mmol) and styrene (e.g., 8.32 g, 80 mmol) in anhydrous toluene (50 mL). Add AIBN (e.g., 0.164 g, 1 mmol) to the solution.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Polymer Isolation: After cooling to room temperature, pour the viscous solution into a large volume of methanol (500 mL) with vigorous stirring to precipitate the copolymer.
-
Purification: Collect the white precipitate by vacuum filtration. Redissolve the polymer in a minimal amount of toluene and reprecipitate in methanol. Repeat this process two more times.
-
Drying: Dry the purified copolymer in a vacuum oven at 60 °C overnight to a constant weight.
Characterization: The resulting copolymer can be characterized by ¹H NMR to confirm the incorporation of both monomers and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Caption: Workflow for the free-radical copolymerization of this compound and styrene.
Protocol 2: Post-Polymerization Modification via Thiol-Ene "Click" Reaction
This protocol outlines the functionalization of the pendant allyl groups on the synthesized copolymer using a photo-initiated thiol-ene reaction. This highly efficient "click" reaction allows for the introduction of various functionalities under mild conditions.
Materials:
| Material | Supplier | Purity | Notes |
| Poly(styrene-co-1-allyl-2-methylbenzene) | Synthesized (Protocol 1) | - | |
| 1-Thioglycerol | Sigma-Aldrich | >99% | |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Sigma-Aldrich | 99% | Photoinitiator |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, >99.9% | |
| Diethyl ether | Fisher Scientific | ACS Grade |
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the poly(styrene-co-1-allyl-2-methylbenzene) (e.g., 1 g) in anhydrous THF (20 mL).
-
Reagent Addition: Add 1-thioglycerol (e.g., 2 equivalents per allyl group) and DMPA (e.g., 5 mol% relative to the thiol) to the solution.
-
Photoreaction: While stirring, irradiate the mixture with a UV lamp (365 nm) at room temperature for 2 hours.
-
Product Isolation: Precipitate the functionalized polymer by adding the reaction mixture to a large volume of cold diethyl ether (200 mL).
-
Purification: Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum at 40 °C overnight.
Characterization: Successful functionalization can be confirmed by ¹H NMR spectroscopy (disappearance of vinyl proton signals and appearance of new signals corresponding to the thioether and glycerol protons) and FTIR spectroscopy (disappearance of the C=C stretching vibration of the allyl group around 1640 cm⁻¹).
Caption: Workflow for the thiol-ene modification of an allyl-functionalized polymer.
Signaling Pathways and Logical Relationships
While "signaling pathways" are not directly applicable in this materials science context, a logical diagram can illustrate the synthesis and functionalization strategy.
Caption: Logical relationship for the synthesis and functionalization of polymers using this compound.
Conclusion
This compound holds promise as a versatile building block in materials science. While its homopolymerization may be challenging, its incorporation into copolymers provides a straightforward route to materials with pendant allyl groups. These functionalities can be efficiently modified using click chemistry, opening avenues for the development of advanced materials with tailored properties for a wide range of applications, including drug delivery systems, functional coatings, and specialty resins. Further research, particularly in the area of controlled polymerization techniques, will be crucial to fully unlock the potential of this monomer.
References
Application Notes and Protocols for the Synthesis of Substituted Allylbenzenes from 1-Allyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 1-allyl-2-methylbenzene, a versatile starting material for the synthesis of a variety of substituted allylbenzene derivatives. The protocols outlined below are foundational for the development of novel compounds with potential applications in medicinal chemistry and drug development.
Introduction
This compound (also known as o-allyltoluene) is a readily accessible aromatic hydrocarbon featuring two key reactive sites: the allylic double bond and the benzylic methyl group. This dual reactivity allows for a diverse range of chemical transformations, making it an attractive scaffold for generating libraries of substituted aromatic compounds. The targeted modifications of this molecule can lead to the synthesis of novel pharmacophores, intermediates for complex natural products, and functionalized building blocks for drug discovery programs. This document details key synthetic transformations of this compound, including isomerization, oxidation, hydroboration-oxidation, epoxidation, and cross-metathesis.
Synthetic Transformations and Experimental Protocols
The following sections provide detailed experimental protocols for key transformations of this compound. The quantitative data for these reactions are summarized in Table 1.
Isomerization to 1-(2-Methylphenyl)prop-1-ene
The isomerization of the allyl group to the thermodynamically more stable internal propenyl group is a common and useful transformation. The resulting 1-(2-methylphenyl)prop-1-ene is a valuable intermediate for further functionalization.
Protocol:
-
Materials: this compound, Rhodium(III) chloride hydrate (RhCl₃·xH₂O), ethanol, sodium hydroxide, diethyl ether, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1.32 g, 10 mmol) in ethanol (50 mL) is added Rhodium(III) chloride hydrate (21 mg, 0.1 mmol).
-
The mixture is heated to reflux and stirred for 4 hours.
-
The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (50 mL) and washed with water (2 x 20 mL) and saturated sodium chloride solution (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification by flash chromatography on silica gel (hexane) affords 1-(2-methylphenyl)prop-1-ene as a mixture of (E)- and (Z)-isomers.
-
Wacker-Tsuji Oxidation to 1-(2-Methylphenyl)propan-2-one
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts terminal alkenes to methyl ketones. This protocol describes the oxidation of the allyl group of this compound.
Protocol:
-
Materials: this compound, palladium(II) chloride (PdCl₂), copper(I) chloride (CuCl), N,N-dimethylformamide (DMF), water, oxygen balloon, diethyl ether, 1 M hydrochloric acid, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
A two-necked round-bottom flask is charged with PdCl₂ (18 mg, 0.1 mmol) and CuCl (99 mg, 1.0 mmol) in a mixture of DMF (7 mL) and water (1 mL).
-
An oxygen balloon is attached to one neck of the flask, and the mixture is stirred vigorously at room temperature for 1 hour until the solution turns green.
-
This compound (1.32 g, 10 mmol) is added dropwise, and the reaction is stirred at room temperature under the oxygen atmosphere for 24 hours.
-
The reaction mixture is poured into 1 M hydrochloric acid (50 mL) and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and saturated sodium chloride solution (20 mL).
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to give 1-(2-methylphenyl)propan-2-one.
-
Hydroboration-Oxidation to 3-(2-Methylphenyl)propan-1-ol
This two-step procedure allows for the anti-Markovnikov hydration of the allyl double bond, yielding the primary alcohol.
Protocol:
-
Materials: this compound, 9-borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF), anhydrous tetrahydrofuran (THF), sodium hydroxide solution (3 M), hydrogen peroxide (30% aqueous solution), diethyl ether, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1.32 g, 10 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere at 0 °C is added a 0.5 M solution of 9-BBN in THF (22 mL, 11 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The flask is cooled to 0 °C, and 3 M aqueous sodium hydroxide (6 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (6 mL).
-
The mixture is stirred at room temperature for 2 hours.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed with saturated sodium chloride solution (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification by flash chromatography (hexane/ethyl acetate gradient) yields 3-(2-methylphenyl)propan-1-ol.
-
Epoxidation to 2-Methyl-3-(2-methylphenyl)oxirane
Epoxidation of the alkene with a peroxy acid provides the corresponding epoxide, a versatile intermediate for further nucleophilic ring-opening reactions.
Protocol:
-
Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA, ~77%), dichloromethane (DCM), saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
This compound (1.32 g, 10 mmol) is dissolved in dichloromethane (50 mL) and cooled to 0 °C in an ice bath.
-
m-CPBA (approximately 2.4 g, ~10.8 mmol, assuming 77% purity) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the addition of saturated sodium thiosulfate solution (20 mL).
-
The mixture is washed with saturated sodium bicarbonate solution (2 x 20 mL) and saturated sodium chloride solution (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude epoxide is purified by flash chromatography (hexane/ethyl acetate gradient) to afford 2-methyl-3-(2-methylphenyl)oxirane.
-
Cross-Metathesis with Ethyl Acrylate
Olefin cross-metathesis with an acrylate ester introduces a valuable functional group for further elaboration. This protocol uses a second-generation Grubbs catalyst.
Protocol:
-
Materials: this compound, ethyl acrylate, Grubbs catalyst 2nd generation, anhydrous dichloromethane (DCM), nitrogen atmosphere.
-
Procedure:
-
In a nitrogen-flushed flask, Grubbs catalyst 2nd generation (85 mg, 0.1 mmol) is dissolved in anhydrous DCM (20 mL).
-
A solution of this compound (1.32 g, 10 mmol) and ethyl acrylate (1.20 g, 12 mmol) in anhydrous DCM (10 mL) is added.
-
The reaction mixture is stirred at room temperature for 12 hours under a nitrogen atmosphere.
-
The reaction is quenched by the addition of a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield ethyl (E)-4-(2-methylphenyl)but-2-enoate.
-
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of Substituted Allylbenzenes from this compound
| Reaction Type | Starting Material | Product(s) | Key Reagents | Typical Yield (%) | Key Observations |
| Isomerization | This compound | 1-(2-Methylphenyl)prop-1-ene | RhCl₃·xH₂O | 85-95 | Forms a mixture of (E)- and (Z)-isomers. |
| Wacker-Tsuji Oxidation | This compound | 1-(2-Methylphenyl)propan-2-one | PdCl₂, CuCl, O₂ | 70-80 | Selective oxidation of the terminal alkene. |
| Hydroboration-Oxidation | This compound | 3-(2-Methylphenyl)propan-1-ol | 9-BBN, H₂O₂, NaOH | 80-90 | Anti-Markovnikov addition of water. |
| Epoxidation | This compound | 2-Methyl-3-(2-methylphenyl)oxirane | m-CPBA | 85-95 | Forms a racemic mixture of enantiomers. |
| Cross-Metathesis | This compound | Ethyl (E)-4-(2-methylphenyl)but-2-enoate | Grubbs Catalyst 2nd Gen. | 65-75 | Predominantly forms the (E)-isomer. |
Visualization of Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from the starting material, this compound, to the various substituted products.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Allyl-2-methylbenzene
Welcome to the technical support center for the synthesis of 1-Allyl-2-methylbenzene. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are cross-coupling reactions. The two primary approaches are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as 2-methylphenylmagnesium bromide, with an allyl halide (e.g., allyl bromide).[1][2][3] This is a classic and often cost-effective method for forming carbon-carbon bonds.[3][4]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound, like 2-methylphenylboronic acid, with an allyl halide or a related derivative.[5][6][7] This method is known for its high functional group tolerance and often provides good yields.[8]
Q2: Which starting materials are recommended for each method?
A2: For the Grignard reaction , you would typically start with 2-bromotoluene to prepare the 2-methylphenylmagnesium bromide Grignard reagent, which is then reacted with allyl bromide. For the Suzuki-Miyaura coupling , 2-methylphenylboronic acid and allyl bromide are common starting materials.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Several parameters are critical for optimizing the yield and purity of this compound:
-
Reagent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for the Grignard reaction, as Grignard reagents are highly sensitive to moisture.
-
Temperature: Temperature control is crucial to prevent side reactions. Many coupling reactions require specific temperature profiles.
-
Inert Atmosphere: Both Grignard and Suzuki reactions are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of reagents and catalysts.
-
Catalyst and Ligand (for Suzuki Coupling): The choice of palladium catalyst and ligand can significantly impact the reaction's efficiency and selectivity.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q: I am experiencing a very low yield or no product at all in my synthesis of this compound. What are the likely causes and how can I troubleshoot this?
A: Potential Causes and Solutions:
-
Inactive Grignard Reagent: The Grignard reagent may not have formed or may have been quenched.
-
Troubleshooting: Ensure magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction.[1] Use anhydrous solvents and glassware, and maintain a strict inert atmosphere.
-
-
Poor Catalyst Activity (Suzuki Coupling): The palladium catalyst may be inactive.
-
Troubleshooting: Use a fresh, high-quality palladium catalyst. Ensure the chosen ligand is appropriate for the reaction. Degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield.
-
Wurtz-type homocoupling of the allyl halide or the aryl halide can occur.
-
Isomerization of the allylbenzene product can happen, especially under harsh conditions.[9]
-
Polymerization of the allyl starting material or product can be an issue.
-
Troubleshooting: Control the reaction temperature carefully. The slow addition of the electrophile to the Grignard reagent can minimize homocoupling.[2] For the Suzuki reaction, the choice of base and solvent can influence side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield.
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are these and how can I minimize their formation?
A: Common Impurities and Prevention Strategies:
-
Biphenyl (from Grignard) or Biaryl (from Suzuki): This is due to the homocoupling of the aryl starting material.
-
Prevention: In Grignard synthesis, using a catalyst like Ni(acac)2 has been reported to sometimes increase the yield of the desired cross-coupled product over the homocoupled biphenyl. However, results can be variable.[10] For Suzuki coupling, ensuring the stoichiometry is correct and the catalyst is active can minimize this.
-
-
Hexa-1,5-diene: This results from the homocoupling of the allyl halide.
-
Prevention: Slow addition of the allyl halide to the reaction mixture can help. Maintaining a lower temperature can also reduce the rate of this side reaction.
-
-
cis/trans-1-Methyl-2-(prop-1-en-1-yl)benzene: This is an isomer of the desired product.
-
Prevention: Isomerization can be catalyzed by traces of acid or metal catalysts at elevated temperatures.[9] Ensure the workup is neutral or slightly basic and avoid prolonged heating during purification.
-
Data Presentation: Influence of Reaction Conditions on Yield
Table 1: Grignard Reaction Yields with Different Allyl Halides
| Aryl Grignard Reagent | Allyl Halide | Solvent | Yield of Allylbenzene | Reference |
| Phenylmagnesium bromide | Allyl Bromide | Diethyl ether | 82% | Helvetica Chimica Acta, 1934[10] |
| Phenylmagnesium bromide | Allyl Chloride | Diethyl ether | 75% | Tetrahedron Letters, 1988[10] |
Table 2: Suzuki-Miyaura Coupling - Effect of Ligand on Regioselectivity
| Aryl Halide | Allylboronate | Ligand | Temperature | α/γ Ratio | Yield | Reference |
| 4-Bromotoluene | Prenylboronate | SPhos | 40 °C | >98:2 | 92% | J. Am. Chem. Soc. 2012[8] |
| 4-Bromotoluene | Prenylboronate | RuPhos | 70 °C | <2:98 | 85% | J. Am. Chem. Soc. 2012[8] |
Note: While not this compound, this data illustrates the critical role of ligand choice in controlling selectivity in similar systems.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings to the flask. Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-bromotoluene in anhydrous diethyl ether.
-
Add a small amount of the 2-bromotoluene solution to the magnesium. If the reaction does not start (indicated by color change and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo. Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
2-Methylphenylboronic acid
-
Allyl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Toluene, THF/water mixture)
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add 2-methylphenylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add the degassed solvent(s) to the flask.
-
Add the allyl bromide via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Suzuki-Miyaura Catalytic Cycle
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. prepchem.com [prepchem.com]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JPH0543485A - Synthesis of substituted allylbenzene - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1-Allyl-2-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Allyl-2-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
A1: When synthesizing this compound using a Grignard reagent (e.g., from 2-bromotoluene and allyl bromide), several impurities are common. These can include unreacted starting materials such as 2-bromotoluene and allyl bromide. Additionally, side reactions can lead to the formation of biphenyl-type compounds through homo-coupling of the Grignard reagent.[1] The presence of water can also quench the Grignard reagent, leading to the formation of toluene.
Q2: What is the preferred method for purifying crude this compound?
A2: The most effective method for purifying crude this compound, which is a liquid at room temperature, is fractional distillation. This technique is well-suited for separating liquids with different boiling points. Column chromatography can also be employed, particularly for removing highly polar or non-volatile impurities.
Q3: My purified this compound is yellow. What is the cause and how can I remove the color?
A3: A yellow tint in the purified product can indicate the presence of colored impurities, which may arise from side reactions during synthesis. If distillation does not remove the color, passing the product through a short plug of silica gel or alumina can be effective.
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is generally not recommended unless the boiling points of the impurities are significantly different from that of this compound (a difference of more than 70°C).[2][3] For closely boiling impurities, fractional distillation is necessary to achieve high purity.
Troubleshooting Guides
Fractional Distillation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer fractionating column or one with a higher number of theoretical plates.- Reduce the heating rate to ensure a slow and steady distillation rate.[4] |
| Bumping or Uneven Boiling | - Lack of boiling chips or stir bar.- Superheating of the liquid. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure uniform heating of the flask. |
| Product is Contaminated with a Lower Boiling Impurity | - The initial fraction (forerun) was not discarded. | - Discard the first few milliliters of distillate, as this will contain the more volatile impurities. |
| Product is Contaminated with a Higher Boiling Impurity | - Distillation was carried out for too long or at too high a temperature. | - Monitor the temperature at the head of the column closely. Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Bands | - Incorrect solvent system polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. For nonpolar compounds like this compound, start with a nonpolar solvent like hexane and gradually increase the polarity by adding a slightly more polar solvent like ethyl acetate or dichloromethane.[5][6] |
| Cracking or Channeling of the Column Bed | - Improper packing of the stationary phase. | - Ensure the silica gel or alumina is packed uniformly as a slurry and is not allowed to run dry. |
| Compound is Stuck on the Column | - The solvent system is not polar enough to elute the compound. | - Gradually increase the polarity of the eluting solvent. |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
Objective: To purify crude this compound by separating it from lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer and stir bar
-
Thermometer and adapter
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[2]
-
Begin heating the flask gently.
-
Observe the condensation ring as it slowly rises up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.[4]
-
Collect the initial distillate (forerun) in a separate receiving flask and discard it. This fraction will contain any low-boiling impurities.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 183-185°C at atmospheric pressure), change the receiving flask to collect the pure product.
-
Continue collecting the distillate as long as the temperature remains stable.
-
Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool completely before disassembling.
Protocol 2: Column Chromatography of Crude this compound
Objective: To purify crude this compound by removing polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Chromatography column
-
Eluent (e.g., hexane, hexane/ethyl acetate mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Determine the optimal eluent system by running TLC plates of the crude mixture with various solvent systems. For a nonpolar compound like this compound, a good starting point is pure hexane or a mixture with a small amount of a slightly more polar solvent like ethyl acetate (e.g., 99:1 hexane:ethyl acetate).[5]
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica gel to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel bed.
-
Drain the eluent until the level is just at the top of the sand.
-
Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the column.
-
Begin eluting the column with the chosen solvent system, collecting the eluate in fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol |
| Boiling Point | 183-185 °C at 760 mmHg[7][8] |
| Density | ~0.901 g/mL |
| Refractive Index | ~1.519 |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for fractional distillation.
References
- 1. homework.study.com [homework.study.com]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Recrystallization [sites.pitt.edu]
Technical Support Center: Synthesis of 1-Allyl-2-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Allyl-2-methylbenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Claisen Rearrangement of Allyl 2-Methylphenyl Ether
Problem: Low yield of this compound and formation of a significant amount of 4-Allyl-2-methylbenzene.
Possible Causes and Solutions:
-
Suboptimal Temperature: The Claisen rearrangement is a thermal process and requires sufficient heat to proceed efficiently.[1][2]
-
Solution: Gradually increase the reaction temperature. High-boiling point solvents such as decalin or xylene can be used to achieve the necessary temperatures, typically in the range of 180-250°C.[1]
-
-
Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Steric Hindrance: While the ortho-position is the kinetically favored product, prolonged heating or high temperatures can lead to the formation of the thermodynamically more stable para-isomer.[3]
Problem: Presence of unreacted starting material (Allyl 2-methylphenyl ether).
Possible Causes and Solutions:
-
Insufficient Heating: The activation energy for the rearrangement has not been overcome.
-
Solution: Increase the reaction temperature or prolong the reaction time. Ensure uniform heating of the reaction mixture.
-
-
Catalyst Inactivity (if used): The Lewis acid catalyst may be deactivated.
-
Solution: Use a freshly opened or purified Lewis acid. Ensure anhydrous conditions as moisture can deactivate many Lewis acids.
-
Route 2: Grignard Reaction of 2-Methylphenylmagnesium Bromide with Allyl Bromide
Problem: Low yield of this compound and presence of a low-boiling impurity.
Possible Cause and Solution:
-
Formation of 1,5-Hexadiene: A common side reaction is the coupling of the allyl bromide with the allylmagnesium bromide formed in situ, or Wurtz-type coupling of allyl bromide itself.[5]
-
Solution: Use a slow, dropwise addition of allyl bromide to the Grignard reagent solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the allyl halide in the reaction mixture.[5] Using an excess of the Grignard reagent can also help to minimize this side reaction.
-
Problem: The Grignard reaction fails to initiate or gives a very low yield of the desired product.
Possible Causes and Solutions:
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by any protic species.[6]
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).
-
-
Passivated Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from starting.
-
Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask before adding the solvent and halide.
-
-
Impure Reagents: The 2-bromotoluene or allyl bromide may contain impurities that inhibit the reaction.
-
Solution: Use freshly distilled or purified starting materials.
-
Route 3: Suzuki Coupling of 2-Tolylboronic Acid with an Allyl Halide
Problem: Significant formation of biaryl (bitolyl) and/or 1,5-hexadiene side products.
Possible Causes and Solutions:
-
Homocoupling: The formation of homocoupling products is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[7]
-
Solution: Thoroughly degas the reaction mixture and solvents by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. The choice of palladium catalyst and ligands is crucial; bulky, electron-rich phosphine ligands can often suppress homocoupling.
-
-
Suboptimal Reaction Conditions: The base, solvent, and temperature can all influence the relative rates of cross-coupling and homocoupling.
-
Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene), and temperatures to find the optimal conditions for the desired cross-coupling reaction.
-
Frequently Asked Questions (FAQs)
Q1: In the Claisen rearrangement, what factors determine the ratio of ortho to para product (this compound vs. 4-Allyl-2-methylbenzene)?
A1: The regioselectivity of the aromatic Claisen rearrangement is influenced by both steric and electronic factors.[4] For allyl 2-methylphenyl ether, the initial[3][3]-sigmatropic rearrangement leads to the ortho-substituted product, this compound. The formation of the para-isomer, 4-Allyl-2-methylbenzene, typically occurs when both ortho positions are blocked, forcing a subsequent Cope rearrangement to the para position.[3] However, even with a single ortho-substituent, the para product can be formed, especially under forcing conditions (prolonged heating at high temperatures) as it can be the thermodynamically more stable isomer. The electronic nature of other substituents on the ring can also influence the ortho/para ratio.[4]
Q2: How can I confirm the presence of 1,5-hexadiene in my Grignard reaction product mixture?
A2: 1,5-Hexadiene is a volatile, low-boiling point hydrocarbon. Its presence can be readily detected by Gas Chromatography-Mass Spectrometry (GC-MS). It will appear as an early eluting peak with a characteristic mass spectrum.
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base in a Suzuki coupling reaction has several key roles. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and the prevalence of side reactions like homocoupling.
Q4: Can I use allyl chloride instead of allyl bromide for the Grignard and Suzuki reactions?
A4: While allyl chloride is often less expensive than allyl bromide, it is generally less reactive. For Grignard reagent formation, the carbon-chlorine bond is stronger and may require more forcing conditions to react with magnesium. In Suzuki coupling, the oxidative addition of an allyl chloride to the palladium catalyst is typically slower than that of an allyl bromide. Therefore, while it may be possible to use allyl chloride, the reaction conditions would likely need to be re-optimized, and lower yields might be expected.
Data Presentation
Table 1: Common Side Products and Representative Yields in the Synthesis of this compound
| Synthesis Route | Desired Product | Common Side Product(s) | Representative Yield of Desired Product (%) | Representative Yield of Side Product (%) | Notes |
| Claisen Rearrangement | This compound | 4-Allyl-2-methylbenzene | 70-90 | 5-20 | The ortho/para ratio is sensitive to reaction temperature and time. Lewis acid catalysis can improve ortho selectivity.[1][4] |
| Grignard Reaction | This compound | 1,5-Hexadiene, Toluene (from protonation of Grignard) | 60-80 | 5-15 | Yields are highly dependent on anhydrous conditions and the rate of addition of allyl bromide.[5] |
| Suzuki Coupling | This compound | 2,2'-Bitolyl (homocoupling of 2-tolylboronic acid), 1,5-Hexadiene (homocoupling of allyl halide) | 75-95 | <5 | Yields are highly dependent on the choice of catalyst, ligand, base, and rigorous exclusion of oxygen.[7] |
Note: The provided yield ranges are representative and can vary significantly based on the specific experimental conditions, purity of reagents, and scale of the reaction. Data for the specific synthesis of this compound is limited in the literature; these values are based on general principles and data from similar systems.
Experimental Protocols
A detailed experimental protocol for each synthetic route is provided below. These are general procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Claisen Rearrangement of Allyl 2-Methylphenyl Ether
Materials:
-
Allyl 2-methylphenyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline or decalin)
-
Lewis acid (optional, e.g., BF₃·OEt₂)
-
Diethyl ether
-
1 M NaOH solution
-
1 M HCl solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Place allyl 2-methylphenyl ether (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a high-boiling point solvent (e.g., N,N-diethylaniline).
-
If using a catalyst, add the Lewis acid (e.g., 0.1 equivalents of BF₃·OEt₂) at room temperature.
-
Heat the reaction mixture to reflux (typically 180-220°C) and monitor the progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with 1 M HCl to remove the solvent if it is basic (like N,N-diethylaniline).
-
Extract the desired product from the organic layer with 1 M NaOH solution.
-
Acidify the aqueous layer with 1 M HCl and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.
Protocol 2: Grignard Reaction of 2-Methylphenylmagnesium Bromide with Allyl Bromide
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
2-Bromotoluene
-
Allyl bromide
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve 2-bromotoluene (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion to the magnesium and wait for the reaction to initiate (disappearance of iodine color, gentle reflux).
-
Once initiated, add the remaining 2-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve allyl bromide (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the allyl bromide solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Suzuki Coupling of 2-Tolylboronic Acid with Allyl Bromide
Materials:
-
2-Tolylboronic acid
-
Allyl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., toluene/water or dioxane/water mixture)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-tolylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and the base (e.g., 2 equivalents of K₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of toluene and water).
-
Add allyl bromide (1 equivalent) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A troubleshooting workflow for identifying and resolving common side product issues in the synthesis of this compound.
References
Technical Support Center: Optimizing 1-Allyl-2-methylbenzene Alkylation
Welcome to the technical support center for the alkylation of 1-allyl-2-methylbenzene. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate challenges encountered during this specific electrophilic aromatic substitution reaction. The focus is on the intramolecular cyclization, a common and synthetically useful pathway for this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the alkylation (intramolecular cyclization) of this compound?
A1: The primary challenge is controlling the regioselectivity of the reaction. The formation of a carbocation intermediate can lead to rearrangements, resulting in a mixture of cyclized isomers (e.g., five-membered vs. six-membered rings).[1][2] Additionally, the activated nature of the product can lead to polymerization or other side reactions if conditions are not carefully controlled.[3][4]
Q2: I am observing a mixture of isomeric products. How can I improve the selectivity for a single product?
A2: Controlling isomer distribution depends on managing the stability of the carbocation intermediate and choosing between kinetic and thermodynamic control.[5]
-
Temperature: Lower temperatures (e.g., 0°C) often favor the kinetically preferred product, which forms faster. Higher temperatures can allow the reaction to equilibrate and form the more thermodynamically stable product.[5][6]
-
Catalyst Choice: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) or Brønsted acids may offer better selectivity compared to very strong Lewis acids like AlCl₃, which can promote rearrangements and side reactions more aggressively.
Q3: My reaction is producing a significant amount of dark, insoluble tar. What causes this and how can it be prevented?
A3: Tar formation is typically due to polymerization or charring. This occurs when the reaction conditions are too harsh (e.g., high temperature or overly active catalyst) or when the concentration of the reactant is too high, favoring intermolecular reactions over the desired intramolecular cyclization.[7] To prevent this:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use High Dilution: Performing the reaction in a larger volume of solvent can favor the intramolecular pathway.
-
Control Catalyst Addition: Add the catalyst slowly and portion-wise to maintain better control over the reaction's exothermicity and rate.
Q4: What are the most common catalysts for this reaction, and how do I choose one?
A4: The most common catalysts are Lewis acids (e.g., AlCl₃, FeCl₃, BF₃) and strong Brønsted acids (e.g., H₂SO₄, HF).[8][9]
-
Aluminum Chloride (AlCl₃): Very active but can lead to rearrangements and side products.
-
Ferric Chloride (FeCl₃) or Zinc Chloride (ZnCl₂): Milder alternatives that can provide better selectivity.
-
Sulfuric Acid (H₂SO₄): A common Brønsted acid catalyst that can also be effective.[8]
-
Zeolites/Solid Acids: Used in industrial applications and can offer advantages in terms of handling and catalyst recovery.[10]
The choice depends on the desired outcome; for high selectivity, start with a milder catalyst and optimize conditions from there.
Q5: Can this reaction be performed without a traditional Lewis or Brønsted acid catalyst?
A5: Yes, alternative methods exist. For instance, certain fluorinated alcohol solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to promote Friedel-Crafts alkylations under mild conditions, sometimes without the need for an additional catalyst.[11][12] These solvents can stabilize the carbocationic intermediate through hydrogen bonding.
Troubleshooting Guide
Problem 1: Low or No Conversion
| Possible Causes | Suggested Solutions |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is hygroscopic and may have been deactivated by moisture. | Use a fresh, unopened container of the anhydrous catalyst or a freshly sublimed batch. Handle the catalyst under an inert atmosphere (e.g., in a glovebox). |
| Insufficient Temperature: The activation energy for the reaction has not been met. | Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or GC. Reactivity often increases significantly with temperature.[13] |
| Deactivated Aromatic Ring: While unlikely for this compound, the presence of strongly deactivating impurities could inhibit the reaction. | Purify the starting material via distillation or chromatography before use. |
Problem 2: Poor Regioselectivity / Mixture of Isomers
| Possible Causes | Suggested Solutions |
| Carbocation Rearrangement: The initially formed carbocation is rearranging to a more stable species before cyclization.[2] | Modify Temperature: Lower the temperature to favor the kinetic product or raise it to favor the thermodynamic product.[5] See Table 2 for a representative example. |
| Harsh Catalyst: A highly active catalyst like AlCl₃ is promoting isomerization. | Switch to a milder Lewis acid such as FeCl₃ or ZnCl₂. Alternatively, use a Brønsted acid like H₂SO₄. |
Problem 3: Formation of Polymer or Tar
| Possible Causes | Suggested Solutions |
| Polyalkylation: The alkylated product is more reactive than the starting material, leading to intermolecular reactions.[3][4] | Use High Dilution: Increase the solvent volume to reduce the concentration of the starting material, favoring intramolecular cyclization. |
| High Temperature: Excessive heat is causing decomposition and polymerization. | Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| High Catalyst Loading: Too much catalyst can lead to an uncontrolled, rapid reaction. | Reduce the molar equivalent of the catalyst. Consider a slow, dropwise addition of the catalyst solution. |
Data Presentation
Table 1: Hypothetical Effect of Catalyst on Product Distribution in the Cyclization of this compound
| Catalyst | Temperature (°C) | Conversion (%) | Product A (5-Membered Ring) (%) | Product B (6-Membered Ring) (%) |
| AlCl₃ | 25 | 95 | 40 | 60 |
| FeCl₃ | 25 | 80 | 65 | 35 |
| H₂SO₄ | 25 | 85 | 70 | 30 |
| AlCl₃ | 80 | >99 | 15 | 85 (Thermodynamic) |
| FeCl₃ | 0 | 60 | 85 (Kinetic) | 15 |
Note: Data is illustrative and serves to demonstrate potential trends. Actual results will vary based on specific experimental conditions.
Table 2: Influence of Temperature on Isomer Ratios for Alkylation of Methylbenzene
| Temperature | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) |
| 0°C | 54 | 17 | 29 |
| 25°C | 3 | 69 | 28 |
This table is adapted from known data on the alkylation of methylbenzene and illustrates how temperature can dramatically shift product distributions between kinetic (lower temp) and thermodynamic (higher temp) control.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Intramolecular Cyclization
Materials:
-
This compound (1.0 eq)
-
Anhydrous Lewis Acid (e.g., FeCl₃, 1.1 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Nitrobenzene)
-
Quenching solution (e.g., ice-cold water or dilute HCl)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Argon), dissolve this compound in the anhydrous solvent in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.
-
In a separate flask, suspend the anhydrous Lewis acid in a small amount of the solvent.
-
Slowly add the Lewis acid suspension to the stirred solution of this compound over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing ice-cold water to quench the reaction and decompose the catalyst complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product, which can then be purified by column chromatography or distillation.
Safety Precautions:
-
Lewis acids like AlCl₃ and FeCl₃ are corrosive and react violently with water. Handle with extreme care in a fume hood.
-
Anhydrous solvents are flammable. Work away from ignition sources.
-
The quenching process can be highly exothermic. Perform it slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Visualizations
Caption: A troubleshooting workflow for identifying and solving common issues.
Caption: Simplified pathway showing carbocation formation and rearrangement.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Challenges in the scale-up of 1-Allyl-2-methylbenzene production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of 1-Allyl-2-methylbenzene synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the Grignard reaction of an o-tolyl magnesium halide with an allyl halide.
Problem 1: The Grignard reaction fails to initiate.
-
Question: I've combined my 2-bromotoluene, magnesium turnings, and anhydrous ether, but the reaction hasn't started. What should I do?
-
Answer: Failure to initiate is a common issue in Grignard reactions, often due to a passivated magnesium surface or the presence of trace moisture. Here are several troubleshooting steps:
-
Activation of Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction.[1]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[2] The disappearance of the iodine's color or the evolution of gas bubbles indicates that the magnesium surface has been activated.[2]
-
Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to expose a fresh metal surface.[2]
-
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to water.[3]
-
Initiator: Adding a small amount of a pre-formed Grignard reagent can help to initiate the reaction.[2]
-
Sonication: Using an ultrasonic bath can aid in breaking up the passivating oxide layer on the magnesium surface.[3]
-
Problem 2: The reaction starts but then stops, or the yield of o-tolylmagnesium bromide is low.
-
Question: My reaction initiated, but it appears to have stalled, and subsequent analysis shows a low concentration of the Grignard reagent. What could be the cause?
-
Answer: A stalled or low-yielding Grignard formation can be due to several factors, including impure reagents or side reactions.
-
Purity of 2-bromotoluene: Ensure the 2-bromotoluene is free of impurities, especially water. Distillation of the starting material may be necessary.
-
Wurtz Coupling: A major side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted 2-bromotoluene to form 2,2'-bitolyl.[4] This is more prevalent at higher concentrations of the aryl halide and at elevated temperatures.[5] To minimize this:
-
Problem 3: Significant formation of byproducts during the allylation step.
-
Question: After adding allyl bromide to my o-tolylmagnesium bromide solution, I'm observing significant impurities in the crude product. What are these byproducts and how can I minimize them?
-
Answer: The primary byproduct in this step is typically the homocoupling product of the Grignard reagent, 2,2'-bitolyl, and potentially 1,5-hexadiene from the coupling of allyl bromide.
-
Minimizing 2,2'-bitolyl: This byproduct arises from the Wurtz coupling reaction as described above. Ensuring complete formation of the Grignard reagent before adding the allyl bromide is crucial.
-
Choice of Allyl Halide: While allyl bromide is commonly used, allyl chloride is a less expensive alternative. However, the reactivity of the allyl halide can influence the reaction outcome. Bromide is a better leaving group than chloride, which can lead to faster reaction rates but may also increase the rate of side reactions if not properly controlled.[6][7]
-
Temperature Control: The addition of the allyl halide to the Grignard reagent is exothermic. Maintain a controlled temperature, typically between 0 °C and room temperature, to minimize side reactions. Cooling the Grignard solution before the dropwise addition of allyl bromide is recommended.[7]
-
| Parameter | Condition A | Condition B | Expected Outcome |
| Allyl Halide | Allyl Chloride | Allyl Bromide | Allyl bromide may lead to a faster reaction but requires more stringent temperature control to minimize byproducts.[6] |
| Addition Temperature | 25-30 °C | 0-5 °C | Lower temperatures generally reduce the rate of side reactions, leading to a cleaner product profile. |
| Solvent | Diethyl Ether | 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF can suppress Wurtz coupling byproducts compared to other ethereal solvents like THF.[8][9] |
Problem 4: Difficulty in purifying the final product, this compound.
-
Question: I'm having trouble separating this compound from the byproducts and unreacted starting materials. What is the recommended purification method?
-
Answer: The most effective method for purifying this compound is fractional distillation under reduced pressure.[10]
-
Work-up Procedure: Before distillation, a careful work-up is necessary. The reaction is typically quenched by slowly adding a saturated aqueous solution of ammonium chloride. The organic layer is then separated, washed, and dried.
-
Fractional Distillation: Due to the relatively close boiling points of the product and some byproducts, a fractional distillation column is recommended over a simple distillation.[10] This provides multiple theoretical plates for a more efficient separation.[10]
-
GC Analysis: Gas chromatography (GC) can be used to analyze the crude reaction mixture and the distilled fractions to determine the purity and identify the components.[11][12][13]
-
| Compound | Boiling Point (°C at atm. pressure) | Separation Principle |
| This compound | ~175-177 | Desired Product |
| 2-Bromotoluene | ~181-182 | Unreacted Starting Material |
| 2,2'-Bitolyl | ~285 | High-boiling byproduct |
| Allyl Bromide | 70-71 | Low-boiling starting material |
| Diethyl Ether | 34.6 | Low-boiling solvent |
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for the preparation of o-tolylmagnesium bromide?
-
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation. THF is a stronger Lewis base and can solvate the Grignard reagent more effectively, which can sometimes facilitate its formation.[14] However, for some substrates, THF can promote the formation of Wurtz coupling byproducts.[4] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that has been shown to suppress Wurtz coupling.[8]
-
-
Q2: Can I use allyl chloride instead of allyl bromide?
-
A2: Yes, allyl chloride can be used and is more economical. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, making allyl bromide a more reactive electrophile.[7] This can lead to faster reaction times but may also increase the potential for side reactions if the reaction conditions are not carefully controlled. The choice may depend on the scale of the reaction and the desired balance between cost and reactivity.
-
-
Q3: How can I be sure my Grignard reagent has formed before proceeding with the allylation?
-
A3: Visual indicators of Grignard formation include the disappearance of the magnesium turnings, a change in the solution's appearance to cloudy and grayish, and a gentle, self-sustaining reflux.[2] For a quantitative assessment, a small aliquot of the reaction mixture can be withdrawn, quenched, and titrated to determine the concentration of the Grignard reagent.
-
-
Q4: What are the key safety precautions for scaling up this reaction?
-
A4: The scale-up of Grignard reactions presents significant safety hazards. Key precautions include:
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction. Ensure adequate cooling capacity and a plan for emergency cooling.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. Use appropriate ventilation (fume hood) and eliminate all ignition sources.
-
Pyrophoric Reagents: Grignard reagents can be pyrophoric, especially if the solvent evaporates. Always work under an inert atmosphere.
-
Quenching: The quenching of the reaction with water or acid is also highly exothermic and releases flammable hydrogen gas. This should be done slowly and with adequate cooling.
-
-
Experimental Protocols
Protocol 1: Preparation of o-Tolylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Initiation: Add a small portion of a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or 2-MeTHF from the dropping funnel. If the reaction does not start, gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed.
-
Formation: Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
Protocol 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared o-tolylmagnesium bromide solution to 0 °C in an ice bath.
-
Allylation: Add allyl bromide (1.0 equivalent) dropwise from a dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. Liquid-liquid extraction/headspace/gas chromatographic/mass spectrometric determination of benzene, toluene, ethylbenzene, (o-, m- and p-)xylene and styrene in olive oil using surfactant-coated carbon nanotubes as extractant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Isomerization of 1-Allyl-2-methylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of unwanted isomerization of 1-allyl-2-methylbenzene to its more thermodynamically stable propenyl isomers during chemical reactions. This guide provides answers to frequently asked questions, troubleshooting strategies, and preventative protocols.
Frequently Asked Questions (FAQs)
Q1: What is the isomerization of this compound?
A1: The isomerization of this compound is a chemical process where the double bond in the allyl side chain migrates from the terminal position (prop-2-en-1-yl) to an internal position (prop-1-en-1-yl). This results in the formation of a mixture of (E)- and (Z)-1-methyl-2-(prop-1-en-1-yl)benzene, which are more thermodynamically stable. This transformation is a common side reaction in various organic syntheses.[1]
Q2: What are the primary causes of this unwanted isomerization?
A2: Isomerization is typically promoted by several factors, often working in combination:
-
Catalysts: Many transition metals, particularly those from the platinum group (Palladium, Rhodium, Ruthenium), are highly effective catalysts for this transformation.[2][3]
-
Reaction Conditions: Elevated temperatures can provide the necessary activation energy for the double bond migration.[4]
-
Acids and Bases: Both strong acids (e.g., Lewis acids used in Friedel-Crafts reactions) and bases (e.g., potassium t-butoxide) can facilitate the isomerization process.[2][5][6]
Q3: Which specific types of catalysts are known to promote this side reaction?
A3: A wide range of catalysts can induce isomerization. These include:
-
Palladium complexes: Palladium(II) chloride is a well-known catalyst for this process.[2]
-
Rhodium complexes: Various rhodium catalysts have been developed and studied for allylbenzene isomerization.[5]
-
Ruthenium complexes: Ruthenium-based catalysts, especially those used in olefin metathesis, can cause significant isomerization.[5][7]
-
Cobalt and Nickel complexes: Certain cobalt and nickel catalysts have also been shown to be effective for alkene isomerization.[8][9]
-
Base Catalysts: Strong bases like potassium t-butoxide in DMSO are known to cause isomerization, often with high E/Z ratios.[2][5]
Q4: How can I detect if isomerization has occurred in my reaction mixture?
A4: The most common and effective methods for detecting isomerization and quantifying the ratio of isomers include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for identifying the distinct signals of the vinyl protons in the propenyl isomers versus the allylic protons in the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the starting material from its isomers, and MS can confirm their identity based on their mass fragmentation patterns.
-
Thin-Layer Chromatography (TLC): While less precise, a change in the spot pattern on a TLC plate, monitored throughout the reaction, can indicate the formation of new products.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: Isomerization is detected during a transition-metal-catalyzed reaction (e.g., Olefin Metathesis, Cross-Coupling).
| Possible Cause | Recommended Solution |
| Inherent Catalyst Activity | The chosen metal catalyst (e.g., Ru, Pd) is actively promoting double bond migration as a side reaction. |
| A) Add an Inhibitor: For ruthenium-catalyzed olefin metathesis, adding an electron-deficient 1,4-benzoquinone can effectively suppress isomerization without significantly hindering the primary reaction.[7] B) Change the Catalyst/Ligand: Investigate catalysts or ligand systems reported to have lower isomerization activity. | |
| High Reaction Temperature | The reaction is being run at a temperature that provides sufficient energy for the isomerization pathway to compete with the desired reaction. |
| A) Lower the Temperature: Attempt the reaction at a lower temperature. This may require a longer reaction time or a higher catalyst loading, but it can significantly reduce the rate of isomerization.[4] | |
| Prolonged Reaction Time | Leaving the reaction to run long after the primary starting materials are consumed can allow the catalyst to isomerize the product. |
| A) Monitor Closely: Track the reaction's progress using TLC or GC.[4] Work up the reaction as soon as the desired transformation is complete to minimize the product's exposure to the catalyst. |
Problem: Isomerization occurs during the synthesis of this compound itself.
| Possible Cause | Recommended Solution |
| Harsh Friedel-Crafts Conditions | Using a strong Lewis acid like AlCl3 with an allyl halide can lead to complex mixtures and isomerization.[6] |
| A) Use Milder Conditions: Consider using a weaker Lewis acid, such as ZnCl2, in combination with allyl alcohol instead of an allyl halide.[6] B) Alternative Synthetic Route: Employ a synthetic strategy that avoids harsh acidic conditions. A Grignard reaction is an excellent alternative (see Protocol 1).[10][11] |
Data on Catalyst-Induced Isomerization of Allylbenzenes
The choice of catalyst and conditions dramatically affects the selectivity of isomerization. While the goal is often prevention, the data from controlled isomerization studies can inform which systems to avoid.
| Catalyst System | Solvent | Temperature | Outcome (E:Z Ratio) | Reference |
| Potassium t-butoxide | DMSO | Not specified | 44:1 | [2][5] |
| Me4NF (40 mol%) | CD3CN | Room Temp | 100:0 | [12] |
| B(C6F5)3 (10 mol%) | Toluene | 150 °C | 94:6 | [13] |
| High-spin Cobalt(I) complex | Not specified | Not specified | High Z-selectivity | [8][9] |
| PdCl2(PhCN)2 | Benzene | Reflux | Cis-isomer predominates | [3] |
Preventative Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Isomerization-Resistant Method)
This protocol avoids the harsh acidic conditions of Friedel-Crafts alkylation that can lead to isomerization. It involves the coupling of an aryl Grignard reagent with an allyl halide.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Prepare the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings. Add a solution of 2-bromotoluene in anhydrous diethyl ether dropwise to the magnesium. If the reaction does not initiate, a small crystal of iodine or gentle warming may be required. Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
Coupling Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of allyl bromide in anhydrous diethyl ether dropwise. A catalyst is typically not required for the coupling of aryl Grignards with highly reactive allyl halides.[11]
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4). Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Performing Olefin Metathesis with an Isomerization Inhibitor
This protocol describes a general method for suppressing isomerization during a ruthenium-catalyzed reaction.
Materials:
-
Substrate containing the this compound moiety
-
Ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst)
-
1,4-Benzoquinone (or an electron-deficient derivative)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, dissolve the substrate in the anhydrous, degassed solvent.
-
Add Inhibitor: Add 1,4-benzoquinone (typically 5-10 mol% relative to the substrate) to the solution. Stir for a few minutes to ensure it dissolves.
-
Initiate Reaction: Add the ruthenium catalyst to the reaction mixture.
-
Monitor and Workup: Monitor the reaction by TLC or GC. Once the reaction is complete, quench it by opening it to the air or by adding a quenching agent like ethyl vinyl ether.
-
Purification: Concentrate the reaction mixture and purify the product using column chromatography.
Visual Guides
Caption: Unwanted isomerization pathway of this compound.
Caption: Troubleshooting workflow for diagnosing and solving isomerization.
Caption: Competing reaction pathways leading to desired vs. isomerized products.
References
- 1. researchgate.net [researchgate.net]
- 2. Isomerization of allylbenzenes. | Semantic Scholar [semanticscholar.org]
- 3. Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. d.docksci.com [d.docksci.com]
- 6. Sciencemadness Discussion Board - Synthesis of Allylbenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes Through A Spin-Accelerated Allyl Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sciencemadness Discussion Board - Synthesis of Allylbenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Sciencemadness Discussion Board - Synthesis of Allylbenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Highly E‑Selective Alkene Isomerization Using Me4NF at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Troubleshooting guide for 1-Allyl-2-methylbenzene distillation
Welcome to the technical support center for 1-Allyl-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for challenges encountered during the distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound?
A1: The atmospheric boiling point of this compound is reported to be in the range of 183-185°C.[1][2] Due to this relatively high boiling point, vacuum distillation is the recommended method for purification to prevent potential thermal decomposition.
Q2: What are the main safety hazards associated with this compound?
A2: this compound is a flammable liquid and vapor.[3] It is harmful if swallowed and can cause serious eye damage. It is crucial to handle this compound in a well-ventilated fume hood, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: Can this compound isomerize during distillation?
A3: Yes, a common issue with allylbenzenes is the potential for isomerization of the allyl group (prop-2-enyl) to the more thermodynamically stable propenyl group under thermal stress or in the presence of acidic or basic residues.[4][5] This can lead to the formation of (E/Z)-1-methyl-2-(prop-1-en-1-yl)benzene as a significant impurity in the distillate. Performing the distillation at the lowest feasible temperature under high vacuum can help minimize this side reaction.
Q4: What are common impurities that might be present in crude this compound?
A4: If synthesized via a Grignard reaction, common impurities could include unreacted starting materials (e.g., 2-bromotoluene, allyl bromide), biphenyl-type coupling byproducts from the Grignard reagent, and any residual solvents used in the synthesis and workup.[6][7] It is also critical to ensure all glassware is completely dry, as Grignard reagents react readily with water.[8]
Troubleshooting Guide for Distillation
This guide addresses specific problems that may be encountered during the vacuum distillation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Achieving or Maintaining Vacuum | Leaks in the distillation apparatus (glassware joints, tubing connections). | Inspect all joints and connections. Ensure they are properly sealed with a suitable vacuum grease. Check all tubing for cracks or loose fittings. |
| Inefficient vacuum pump. | Check the pump oil; it may need to be changed. Ensure the pump is appropriately sized for the distillation setup. | |
| Bumping or Foaming of the Liquid | Uneven heating of the distilling flask. | Use a heating mantle with a stirrer to ensure even heat distribution and smooth boiling. A magnetic stir bar is essential for vacuum distillation. |
| Rapid depressurization. | Reduce the pressure gradually to prevent sudden, vigorous boiling. | |
| Product is Off-Color (Yellow or Brown) | Thermal decomposition of the product. | The distillation temperature is too high. Increase the vacuum to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. |
| Presence of impurities that are sensitive to heat. | Consider a pre-purification step, such as a wash with a dilute acid or base, to remove reactive impurities before distillation. | |
| Low Yield of Distilled Product | Inefficient condensation. | Ensure the condenser has a sufficient flow of cold water. For very low-pressure distillations, a cold trap with dry ice/acetone may be necessary. |
| Hold-up in the distillation column. | Use a short-path distillation apparatus to minimize the surface area where the product can condense and not reach the collection flask. | |
| Distillate is Contaminated with Isomer | Isomerization of the allyl group at high temperatures. | Distill at the lowest possible temperature by using a high vacuum. Ensure the residence time at high temperature is minimized. |
| Fluctuating Distillation Temperature | Unstable vacuum. | Address any leaks in the system and ensure the vacuum pump is operating consistently. A vacuum regulator can help maintain a stable pressure. |
| Inconsistent heating. | Use a reliable temperature controller for the heating mantle. |
Data Presentation
Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 184 |
| 100 | 125 |
| 50 | 108 |
| 20 | 88 |
| 10 | 73 |
| 5 | 58 |
| 1 | 32 |
Note: These are estimates and the actual boiling point may vary. It is recommended to determine the optimal distillation conditions empirically.
Experimental Protocols
Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus using clean, dry glassware.
-
Use a round-bottom flask of an appropriate size so that it is no more than two-thirds full of the crude this compound.
-
Add a magnetic stir bar to the distilling flask.
-
Lightly grease all ground-glass joints with a suitable vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin to heat the distilling flask using a heating mantle.
-
Slowly increase the temperature until the liquid begins to boil and the vapor temperature starts to rise.
-
Collect any low-boiling fractions separately.
-
Collect the main fraction of this compound at a stable vapor temperature and pressure.
-
Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly reintroducing air.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound distillation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C10H12 | CID 15317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Commercial 1-Allyl-2-methylbenzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of commercial 1-Allyl-2-methylbenzene (also known as 2-allyltoluene). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the purification of commercial this compound.
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities, primarily arising from its synthesis and potential isomerization. These include:
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Positional Isomers: The most common impurity is often the positional isomer, 1-Allyl-4-methylbenzene. Other isomers may also be present in smaller amounts. The similar polarity and boiling points of these isomers make them challenging to separate.[1][2]
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Isomers with Shifted Double Bonds: The allyl group's double bond can migrate to a more stable internal position, forming (E/Z)-1-(prop-1-en-1-yl)-2-methylbenzene.[3][4][5]
-
Synthesis Byproducts: Depending on the synthetic route (e.g., Grignard or Friedel-Crafts reactions), byproducts such as biphenyl derivatives or residual starting materials and solvents may be present.[6][7]
-
Residual Solvents: Solvents used in the synthesis or purification process, such as diethyl ether or toluene, may be present in trace amounts.
Q2: My GC-MS analysis shows multiple peaks close to the main product peak. How can I identify them?
A2: These are likely positional isomers or isomers with a shifted double bond.
-
Troubleshooting Steps:
-
Mass Spectra Analysis: Carefully analyze the mass fragmentation patterns. While isomers will have the same molecular weight, their fragmentation patterns might show subtle differences.
-
Reference Standards: If available, run GC-MS analysis of reference standards for potential isomers like 1-Allyl-4-methylbenzene to compare retention times and mass spectra.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be invaluable for distinguishing between isomers by analyzing the substitution patterns on the aromatic ring and the structure of the allyl or propenyl side chain.
-
Q3: I'm having difficulty separating the isomers by fractional distillation. What can I do?
A3: The boiling points of positional isomers of allylbenzenes are often very close, making separation by standard fractional distillation challenging.[8][9]
-
Troubleshooting Steps:
-
High-Efficiency Column: Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Slow Distillation Rate: A very slow distillation rate (1-2 drops per second) is crucial to allow for proper equilibrium between the liquid and vapor phases.[10]
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can sometimes improve the separation efficiency between isomers.
-
Monitor Temperature Carefully: A stable head temperature indicates the collection of a pure fraction. A gradual increase in temperature suggests the co-distillation of impurities.
-
Q4: My column chromatography is not providing good separation of the isomers. What adjustments can I make?
A4: The similar polarity of the isomers makes them difficult to separate on standard silica gel.
-
Troubleshooting Steps:
-
Solvent System Optimization: Use a very non-polar eluent system (e.g., hexane or heptane with a very small percentage of a slightly more polar solvent like dichloromethane or toluene) and a slow gradient if necessary. Isocratic elution with a highly optimized solvent system is often key.
-
Alternative Stationary Phases: Consider using a stationary phase with different selectivity. Silver nitrate-impregnated silica gel (AgNO₃-SiO₂) can be effective for separating compounds based on the degree of unsaturation and the position of the double bond.[8] Aromatic hydrocarbons can be selectively retained on sorbents with silver ions.[8]
-
Column Dimensions and Packing: Use a long, narrow column to increase the resolution. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band.
-
Q5: I suspect the allyl double bond is isomerizing during purification. How can I prevent this?
A5: Isomerization of the double bond can be catalyzed by acid, base, or heat.
-
Troubleshooting Steps:
-
Avoid High Temperatures: If using distillation, perform it under vacuum to lower the temperature.
-
Neutral Conditions: Ensure all glassware and solvents are neutral. If performing column chromatography, the silica gel can be washed with a non-polar solvent to remove any acidic residues.
-
Use of Inhibitors: In some cases, small amounts of a radical inhibitor can be added to prevent isomerization, but this should be tested on a small scale first to ensure it does not introduce other issues.
-
Quantitative Data Presentation
The following table summarizes the potential impurities found in commercial this compound. The typical concentration ranges are estimates based on common synthetic routes and purification challenges and may vary between suppliers.
| Impurity Name | CAS Number | Typical Concentration Range (%) | Identification Method |
| 1-Allyl-4-methylbenzene | 3333-13-9 | 1 - 5 | GC-MS, NMR |
| (E/Z)-1-(prop-1-en-1-yl)-2-methylbenzene | 2077-34-1 / 2077-33-0 | 0.5 - 3 | GC-MS, NMR |
| Toluene | 108-88-3 | < 0.5 | GC-MS |
| 2-Bromotoluene (from synthesis) | 95-46-5 | < 0.2 | GC-MS |
| Diethyl Ether (residual solvent) | 60-29-7 | < 0.1 | GC-MS |
Experimental Protocols
Protocol for Purification by Fractional Distillation
This protocol is suitable for removing impurities with significantly different boiling points from this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
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Fractional distillation column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
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Heating mantle with stirrer
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Boiling chips or magnetic stir bar
-
Vacuum source (optional)
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
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Heating: Begin heating the flask gently.
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Equilibration: Allow the vapors to slowly rise through the column until the thermometer bulb is fully bathed in vapor and the temperature stabilizes. This indicates that the vapor is in equilibrium with the liquid.
-
Distillation: Collect the initial fraction (forerun) that distills at a lower temperature. This will contain more volatile impurities.
-
Main Fraction Collection: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 185 °C at atmospheric pressure), change the receiving flask to collect the main fraction. Maintain a slow and steady distillation rate of 1-2 drops per second.
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Final Fraction: A rise in temperature indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.
-
Analysis: Analyze the purity of the collected fractions using GC-MS.
Protocol for Purification by Column Chromatography
This protocol is designed to separate positional isomers and other closely related impurities.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (or silver nitrate-impregnated silica gel)
-
Eluent (e.g., hexane or a mixture of hexane and a small amount of dichloromethane)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring fractions
Methodology:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to begin eluting the sample.
-
Collect the eluting solvent in a series of fractions.
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
- 1. jcchems.com [jcchems.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H12 | CID 15317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Khan Academy [khanacademy.org]
- 6. Allylation of Aromatic Compounds , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Sciencemadness Discussion Board - n-amylbenzene Preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. JP2008031053A - Method for isomerizing allyl compounds - Google Patents [patents.google.com]
Technical Support Center: Long-Term Storage of 1-Allyl-2-methylbenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage of 1-allyl-2-methylbenzene. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound during your research and development activities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Increased Viscosity or Solidification of the Compound
-
Question: My stored this compound has become viscous or has solidified. What is the likely cause and how can I prevent this?
-
Answer: Increased viscosity or solidification is a strong indicator of polymerization. This can be caused by several factors:
-
Inadequate Stabilization: The initial concentration of the stabilizer may have been too low or has been depleted over time.
-
Exposure to Initiators: Accidental contamination with polymerization initiators, such as peroxides formed from exposure to air, can trigger this process.[1]
-
Elevated Storage Temperature: Higher temperatures can accelerate the rate of polymerization.[1]
Solution:
-
Ensure Proper Stabilizer Concentration: Before long-term storage, ensure an appropriate concentration of a suitable inhibitor is present.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxygen exposure and subsequent peroxide formation.[2]
-
Controlled Temperature: Maintain a consistent, cool storage temperature as specified in the storage guidelines. Avoid temperature fluctuations that can promote polymerization.[3]
-
Issue 2: Discoloration of the Compound
-
Question: My this compound has developed a yellow or brownish tint. What does this indicate?
-
Answer: Discoloration often points to oxidative degradation of the compound. The aromatic ring and the allyl group are susceptible to oxidation, which can lead to the formation of colored byproducts.
Solution:
-
Minimize Oxygen Exposure: As with preventing polymerization, storing the compound under an inert atmosphere is crucial.[4]
-
Use of Antioxidants: The addition of antioxidants, such as Butylated Hydroxytoluene (BHT), can effectively inhibit oxidative degradation.[5]
-
Light Protection: Store the compound in an amber or opaque container to protect it from light, which can catalyze oxidative reactions.[6]
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental results using this compound from a long-term stored batch. What could be the cause?
-
Answer: Inconsistent results can stem from the degradation of the starting material. The presence of oligomers (from partial polymerization) or oxidation products can interfere with reactions and lead to lower yields or the formation of unexpected side products.
Solution:
-
Purity Assessment: Before use, it is advisable to re-analyze the purity of the stored compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of degradation products.
-
Purification: If impurities are detected, consider purifying the compound by distillation or column chromatography before use. It is important to note that removal of the storage inhibitor will render the monomer highly reactive and it should be used immediately.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: The two main degradation pathways are oxidation and polymerization . The allyl group makes the molecule susceptible to free-radical polymerization, while the aromatic ring and the allyl double bond can undergo oxidation, especially in the presence of oxygen and light.[6][7]
Q2: Which stabilizers are recommended for the long-term storage of this compound?
A2: Phenolic antioxidants are commonly used as stabilizers for unsaturated aromatic compounds. The most recommended are Butylated Hydroxytoluene (BHT) and hydroquinone (HQ) or its derivatives like hydroquinone monomethyl ether (MEHQ).[1][8] These compounds are effective at scavenging free radicals that initiate both polymerization and oxidation.[5]
Q3: What are the typical concentrations for these stabilizers?
A3: The optimal concentration can vary, but general guidelines suggest:
-
BHT: Concentrations can range from 100 to 1000 ppm. In some industrial applications, it can be used up to 0.8%.[9][10]
-
Hydroquinone (HQ) and its derivatives (e.g., MEHQ): Typical concentrations for monomers range from 10 to 300 ppm.[1][3]
Q4: Do these stabilizers need to be removed before using this compound in a reaction?
A4: Yes, in most cases, polymerization inhibitors should be removed before use, as they can interfere with subsequent reactions, especially those involving polymerization or free-radical mechanisms. A common method for removal is to pass the compound through a column of basic alumina.[1] The purified, inhibitor-free monomer is highly reactive and should be used immediately.[1]
Q5: What are the ideal storage conditions for this compound?
A5: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[6][11] The container should be tightly sealed and the headspace filled with an inert gas like nitrogen or argon to minimize exposure to oxygen and moisture.[12]
Quantitative Data on Stabilizers
The following table summarizes commonly used stabilizers for unsaturated aromatic hydrocarbons. Note that specific comparative data for this compound is limited in the public domain; these recommendations are based on best practices for similar compounds.
| Stabilizer | Common Concentration Range | Primary Function | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm | Antioxidant, Polymerization Inhibitor | Effective against both oxidation and polymerization.[8][10] |
| Hydroquinone (HQ) | 10 - 200 ppm | Polymerization Inhibitor | Highly effective polymerization inhibitor, often requires the presence of oxygen to function.[1][3] |
| Hydroquinone monomethyl ether (MEHQ) | 10 - 300 ppm | Polymerization Inhibitor | A common choice for stabilizing monomers due to its effectiveness and low color.[1] |
| Tert-butylhydroquinone (TBHQ) | 100 - 1000 ppm | Antioxidant, Polymerization Inhibitor | Reported to have good thermal stability.[10][13] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol is adapted from general guidelines for accelerated stability testing and should be tailored to specific laboratory conditions and analytical capabilities.[4][8][12]
1. Objective: To assess the stability of this compound under accelerated conditions to predict its long-term shelf life.
2. Materials:
- This compound (with and without selected stabilizers at varying concentrations)
- Amber glass vials with Teflon-lined screw caps
- Temperature and humidity-controlled stability chamber
- Inert gas (Nitrogen or Argon)
- Analytical instrumentation (GC-MS recommended)
3. Method:
- Sample Preparation: Dispense 1-2 mL aliquots of this compound (with and without stabilizers) into amber glass vials.
- Inerting: Purge the headspace of each vial with an inert gas for 1-2 minutes before tightly sealing the cap.
- Initial Analysis (Time Zero): Analyze a baseline sample for purity and the presence of any degradation products using a validated GC-MS method.
- Storage Conditions: Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
- Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 1, 3, and 6 months).
- Analysis: At each time point, analyze the samples for:
- Appearance (color, clarity, presence of solids)
- Assay of this compound (by GC-MS)
- Quantification of known and unknown degradation products (by GC-MS)
- Data Evaluation: Compare the results at each time point to the initial analysis to determine the rate of degradation and the effectiveness of the stabilizers.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This is a general method that should be optimized for the specific instrument and column used.
1. Instrument and Column:
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Capillary column suitable for aromatic hydrocarbon analysis (e.g., VF-5-MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. GC Conditions:
- Injector Temperature: 250°C
- Injection Mode: Split (e.g., 50:1)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes
- Ramp: 10°C/min to 280°C
- Hold at 280°C for 5 minutes
3. MS Conditions:
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400
4. Sample Preparation:
- Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration for GC-MS analysis.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for accelerated stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. iomosaic.com [iomosaic.com]
- 4. mddionline.com [mddionline.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. mdcpp.com [mdcpp.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of butylated hydroxyanisole, butylated hydroxytoluene and tertiary butylhydroquinone on growth and luteoskyrin production byPenicillium islandicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Allyl-2-methylbenzene by Column Chromatography
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 1-Allyl-2-methylbenzene (also known as 2-Allyltoluene) using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Question: Why is the separation poor, with overlapping bands of my target compound and impurities?
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Incorrect Solvent System | The polarity of the eluent may be too high, causing all compounds to elute too quickly. Decrease the polarity of the mobile phase. For a nonpolar compound like this compound, start with pure hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane in very small increments (e.g., 0.5-2%). |
| Column Overloading | Loading too much crude sample relative to the amount of silica gel is a common cause of poor separation.[1] A general guideline is a silica gel to crude compound ratio of 70:1 for difficult separations.[2] Reduce the amount of sample loaded onto the column. |
| Improper Column Packing | Channels, cracks, or air bubbles in the silica gel bed lead to an uneven flow of the mobile phase and result in band broadening and poor separation.[1] Ensure the column is packed uniformly using a slurry method and that the silica bed is never allowed to run dry.[1][2] |
| Sample Loading Technique | Applying the sample in too large a volume of solvent can cause the initial band to be too wide.[1] Dissolve the sample in the minimum amount of the elution solvent or a volatile solvent like dichloromethane.[3][4] For compounds with poor solubility in the eluent, dry loading is recommended.[1][3][5] |
Question: My compound is eluting too quickly (high Rf) or is not coming off the column at all. What should I do?
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Mobile Phase Polarity is Too High | A high polarity eluent will cause the nonpolar this compound to travel with the solvent front. Use a less polar solvent system. Pure hexane is a good starting point. |
| Mobile Phase Polarity is Too Low | If the compound is not eluting, the mobile phase may not be polar enough to displace it from the silica gel. While unlikely for this compound in standard nonpolar solvents, if it is stuck, you can gradually increase the eluent polarity by adding a small percentage of ethyl acetate or dichloromethane. |
| Compound Decomposition | The compound may have decomposed on the acidic silica gel.[6] Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If decomposition is observed, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[5][6] |
Question: The collected fractions show significant tailing or streaking on a TLC plate. What is the cause?
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Sample Overloading | Too much sample loaded onto the column can lead to tailing.[1] Use a higher ratio of silica gel to the crude sample. |
| Incomplete Sample Dissolution | If the sample is not fully dissolved when loaded, it can lead to streaking.[1] Ensure the crude material is completely dissolved in the loading solvent. |
| Interactions with Silica Gel | Although this compound is nonpolar, certain impurities might interact strongly with the acidic silica. Using a neutral stationary phase like alumina or deactivating the silica gel can sometimes improve the peak shape.[1] |
| Co-elution of Aromatic Compounds | Pi-stacking interactions between aromatic compounds can sometimes cause co-elution.[7] If separating from similar aromatic impurities, consider adding toluene to the mobile phase, which can disrupt these interactions.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for a nonpolar aromatic compound like this compound is 100% hexanes or petroleum ether. The polarity can be slowly increased by adding small amounts of ethyl acetate or dichloromethane to achieve an optimal Rf value of 0.2-0.4 on a TLC plate.
Q2: How much silica gel should I use?
The amount of silica gel depends on the difficulty of the separation. For easy separations, a ratio of 20:1 of silica gel to crude compound by weight may be sufficient.[2] For more challenging separations, this ratio may need to be increased to 100:1 or more.[2]
Q3: What is the difference between "wet packing" and "dry packing" a column?
-
Wet Packing: In this method, the silica gel is mixed with the initial eluent to form a slurry, which is then poured into the column.[8] This technique is generally preferred as it helps to prevent the formation of air bubbles and channels, leading to a more uniform packing.[2]
-
Dry Packing: Here, dry silica gel powder is poured directly into the column, followed by the solvent.[2] While faster, this method requires more care to ensure the packing is even and free of air bubbles, often by tapping the column gently as the solvent runs through.[2][8]
Q4: How should I load my sample onto the column?
There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude sample in the minimum possible volume of the solvent you will use to start the elution.[3][4] Carefully pipette this solution onto the top of the silica bed, trying not to disturb the surface.[3]
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel (a few times the mass of your sample), and then evaporate the solvent completely to get a free-flowing powder.[3][5] This powder is then carefully added to the top of the column.[3][5]
Q5: How can I effectively monitor the separation process?
The separation should be monitored by collecting small, regular fractions and analyzing them using Thin Layer Chromatography (TLC). Spot every few fractions on a TLC plate, elute with the appropriate solvent system, and visualize the spots under a UV lamp. Combine the fractions that contain your pure product.[9]
Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for flash column chromatography.
1. Materials and Setup
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase: Hexanes and Ethyl Acetate (HPLC grade).
-
Apparatus: Chromatography column, clamps, collection tubes, TLC plates, UV lamp.
2. Column Preparation (Wet Packing Method)
-
Securely clamp a glass column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.[8] Add a thin layer (approx. 1 cm) of sand on top of the plug.[8]
-
In a beaker, prepare a slurry of silica gel in your initial, nonpolar eluent (e.g., 100% hexanes). The consistency should be pourable but not overly dilute.[8]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.[8]
-
Once all the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed during solvent and sample addition.[2][3]
-
Continuously run the eluent through the column, never allowing the solvent level to drop below the top layer of sand.
3. Sample Preparation and Loading
-
Dissolve the crude this compound mixture in the minimum amount of the initial eluent (hexanes).
-
Drain the solvent in the column until it is just level with the top layer of sand.
-
Carefully pipette the dissolved sample onto the sand layer, allowing it to absorb fully into the silica gel.
-
Rinse the flask that contained the sample with a very small amount of eluent and add this to the column to ensure all the sample is transferred.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Monitor the elution process by analyzing the collected fractions with TLC.
-
If the compound is not eluting, gradually increase the polarity of the mobile phase by adding a small percentage of ethyl acetate (e.g., starting with 99.5:0.5 Hexanes:EtOAc).
5. Product Isolation
-
Once the TLC analysis identifies the fractions containing the pure this compound, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Experimental Workflow
Caption: Workflow for purifying this compound via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. google.com [google.com]
Validation & Comparative
A Comparative Analysis of 1-Allyl-2-methylbenzene and 1-Allyl-4-methylbenzene for Researchers and Drug Development Professionals
An objective guide to the synthesis, reactivity, and potential biological implications of ortho- and para-allyltoluene isomers.
This guide provides a comprehensive comparative analysis of 1-Allyl-2-methylbenzene (o-allyltoluene) and 1-Allyl-4-methylbenzene (p-allyltoluene). As structural isomers, these compounds share the same molecular formula but differ in the position of the methyl group on the benzene ring, leading to distinct steric and electronic properties that influence their chemical reactivity and potential biological activity. This document is intended for researchers, scientists, and professionals in drug development who utilize substituted allylbenzenes as intermediates in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 1-Allyl-4-methylbenzene is presented in Table 1. These properties are fundamental for their application in chemical synthesis, influencing reaction kinetics, solvent selection, and purification methods.
| Property | This compound | 1-Allyl-4-methylbenzene |
| CAS Number | 1587-04-8 | 3333-13-9 |
| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol | 132.21 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | 183 °C | 182-182.7 °C at 760 mmHg |
| Density | 0.895 - 0.901 g/mL at 25 °C | 0.865 - 0.883 g/mL |
| Refractive Index | 1.517 - 1.519 (at 20 °C) | 1.508 - 1.511 (at 20 °C) |
| Flash Point | 54.4 °C | 55.7 °C |
Synthesis of this compound and 1-Allyl-4-methylbenzene
Both isomers can be synthesized via the cross-coupling reaction of the corresponding methylphenylmagnesium bromide (Grignard reagent) with an allyl halide. A general protocol, adapted from established methods for synthesizing substituted allylbenzenes, is provided below.
Experimental Protocol: Grignard-based Synthesis of Allyl-methylbenzenes
Objective: To synthesize this compound or 1-Allyl-4-methylbenzene from the corresponding bromomethylbenzene.
Materials:
-
2-Bromotoluene or 4-Bromotoluene
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction under inert atmosphere
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few drops of a solution of the corresponding bromomethylbenzene in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining bromomethylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Allylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of allyl bromide in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain the desired allyl-methylbenzene isomer.
Comparative Reactivity
The difference in the position of the methyl group significantly impacts the reactivity of the allyl group and the aromatic ring.
Electrophilic Aromatic Substitution
The methyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.
-
1-Allyl-4-methylbenzene: The para-position is blocked by the methyl group. Therefore, electrophilic attack will be directed to the ortho-positions (relative to the allyl group). The methyl group's electron-donating effect will activate these positions.
-
This compound: The ortho-position is occupied by the methyl group, which will sterically hinder electrophilic attack at this position. The para-position (relative to the allyl group) will be the major site of substitution, activated by the methyl group.
The following diagram illustrates the influence of the methyl group on electrophilic aromatic substitution.
Reactions of the Allyl Group
The reactivity of the allyl double bond can also be influenced by the position of the methyl group, primarily through steric effects.
-
Epoxidation: The epoxidation of the allyl double bond is expected to be more sterically hindered in this compound compared to 1-Allyl-4-methylbenzene due to the proximity of the ortho-methyl group. This may lead to slower reaction rates for the ortho-isomer.
-
Hydroboration-Oxidation: Similar to epoxidation, the approach of the bulky borane reagent to the double bond may be more hindered in the ortho-isomer, potentially affecting the reaction rate and regioselectivity. The reaction typically proceeds in an anti-Markovnikov fashion to yield the corresponding alcohol.
-
Isomerization: Both isomers can be isomerized to the corresponding propenylbenzenes. The electronic effects of the methyl group are expected to influence the stability of the conjugated product, but significant differences in reaction rates are not anticipated based on steric hindrance alone.
The following diagram illustrates a general workflow for the hydroboration-oxidation of allyltoluenes.
Comparative Biological Activity and Metabolism
Potential metabolic pathways include:
-
Epoxidation of the allyl double bond.
-
Hydroxylation of the methyl group.
-
Hydroxylation of the aromatic ring.
The position of the methyl group can influence the regioselectivity of these metabolic transformations. For instance, the ortho-methyl group in this compound might sterically hinder epoxidation or ortho-hydroxylation of the ring, potentially favoring other metabolic routes compared to the para-isomer. It is known that minor structural variations in substituted allylbenzenes can lead to significant differences in their metabolic fate and, consequently, their toxicological profiles.[1] Therefore, it is crucial to experimentally evaluate the specific biological activities and metabolic pathways for each isomer.
The following diagram outlines the potential metabolic pathways.
Conclusion
This compound and 1-Allyl-4-methylbenzene, while structurally similar, are expected to exhibit notable differences in their chemical reactivity and, by extension, their biological properties. The ortho-isomer is subject to greater steric hindrance, which is likely to influence the rates and outcomes of reactions involving both the allyl group and the aromatic ring. In contrast, the para-isomer's reactivity is primarily governed by the electronic effects of the methyl group.
For researchers and professionals in drug development, the choice between these two isomers as synthetic intermediates should be guided by the specific transformation being considered. The steric hindrance in the ortho-isomer could be exploited for regioselective synthesis, while the para-isomer may be preferred for reactions where steric hindrance is undesirable. Given the potential for differential metabolism and biological activity, it is imperative that the toxicological profiles of these isomers and their derivatives are independently evaluated. This guide provides a foundational understanding to inform experimental design and the selection of the appropriate isomer for specific research and development applications.
References
A Spectroscopic Showdown: Differentiating Allylbenzene Isomers
A comparative guide to the spectroscopic signatures of α-, (E)-β-, and (Z)-β-methylstyrene for researchers, scientists, and drug development professionals.
In the realm of organic chemistry, the precise identification of isomers is paramount for ensuring the purity, efficacy, and safety of synthesized compounds. Allylbenzene and its isomers, α-methylstyrene, (E)-β-methylstyrene, and (Z)-β-methylstyrene, present a classic case where subtle structural differences manifest as distinct spectroscopic fingerprints. This guide provides a comprehensive comparison of these three isomers based on ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data to aid in their unambiguous identification.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three allylbenzene isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| α-Methylstyrene | 7.25-7.45 (m, 5H, Ar-H), 5.39 (s, 1H, =CH₂), 5.10 (s, 1H, =CH₂), 2.15 (s, 3H, -CH₃) |
| (E)-β-Methylstyrene | 7.15-7.40 (m, 5H, Ar-H), 6.41 (dq, 1H, J=15.7, 1.8 Hz, Ph-CH=), 6.24 (dq, 1H, J=15.7, 6.4 Hz, =CH-CH₃), 1.89 (dd, 3H, J=6.4, 1.8 Hz, -CH₃) |
| (Z)-β-Methylstyrene | 7.15-7.40 (m, 5H, Ar-H), 6.45 (dq, 1H, J=11.6, 1.8 Hz, Ph-CH=), 5.80 (dq, 1H, J=11.6, 7.1 Hz, =CH-CH₃), 1.88 (dd, 3H, J=7.1, 1.8 Hz, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| α-Methylstyrene | 141.4 (Ar-C), 140.0 (C=CH₂), 128.3 (Ar-CH), 127.5 (Ar-CH), 126.1 (Ar-CH), 114.5 (=CH₂), 21.9 (-CH₃) |
| (E)-β-Methylstyrene | 137.8 (Ar-C), 131.0 (Ph-CH=), 128.5 (Ar-CH), 126.8 (Ar-CH), 125.7 (Ar-CH), 125.3 (=CH-CH₃), 18.5 (-CH₃) |
| (Z)-β-Methylstyrene | 137.9 (Ar-C), 130.1 (Ph-CH=), 128.2 (Ar-CH), 127.8 (Ar-CH), 126.7 (Ar-CH), 124.2 (=CH-CH₃), 14.5 (-CH₃) |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| α-Methylstyrene | 3080 (=C-H stretch), 3060, 3020 (Ar C-H stretch), 2975, 2920 (Alkyl C-H stretch), 1630 (C=C stretch), 1495, 1445 (Ar C=C stretch), 900 (=CH₂ bend) |
| (E)-β-Methylstyrene | 3080, 3060, 3025 (Ar C-H stretch), 2960, 2925 (Alkyl C-H stretch), 1650 (C=C stretch), 1495, 1450 (Ar C=C stretch), 965 (trans =C-H bend) |
| (Z)-β-Methylstyrene | 3060, 3020 (Ar C-H stretch), 2960, 2920 (Alkyl C-H stretch), 1655 (C=C stretch), 1495, 1450 (Ar C=C stretch), ~700 (cis =C-H bend) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Key Fragmentation Peaks (m/z) and Relative Intensity |
| α-Methylstyrene | 118 (M⁺, 100%), 117 (95%), 103 (45%), 91 (30%), 77 (20%) |
| (E)-β-Methylstyrene | 118 (M⁺, 100%), 117 (98%), 103 (35%), 91 (40%), 77 (15%) |
| (Z)-β-Methylstyrene | 118 (M⁺, 100%), 117 (97%), 103 (30%), 91 (35%), 77 (18%) |
Visualizing the Isomeric Relationship
The structural differences between the three allylbenzene isomers are depicted in the following diagram.
Caption: Structural relationship of the three allylbenzene isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize the allylbenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Spectra were acquired with proton decoupling, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 transients.
Infrared (IR) Spectroscopy
A drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The spectrum was an average of 16 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a gas chromatograph (GC) with a capillary column. The EI energy was set to 70 eV. The mass analyzer scanned from m/z 40 to 500.
This guide provides a foundational spectroscopic framework for the differentiation of α-methylstyrene, (E)-β-methylstyrene, and (Z)-β-methylstyrene. The distinct chemical shifts in NMR, characteristic vibrational modes in IR, and fragmentation patterns in MS serve as reliable tools for the unambiguous identification of these isomers in research and industrial settings.
Validating the Structure of 1-Allyl-2-methylbenzene using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Among the arsenal of analytical techniques available, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to unravel complex molecular architectures. This guide provides a comparative overview of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—by illustrating their application in the structural validation of 1-allyl-2-methylbenzene.
The structural elucidation of organic molecules, from simple compounds to complex natural products, relies heavily on a suite of spectroscopic techniques.[1][2] While one-dimensional (1D) NMR provides initial insights into the chemical environment of magnetically active nuclei, complex molecules often yield crowded spectra that are difficult to interpret.[3] 2D NMR spectroscopy overcomes this limitation by spreading spectral information across two frequency dimensions, revealing interactions and correlations between nuclei that are essential for piecing together a molecule's connectivity.[3][4]
This guide will walk through a logical workflow, from initial 1D spectral analysis to the detailed interpretation of 2D NMR data, to confirm the structure of this compound.
Experimental Workflow: A Step-by-Step Approach
The process of validating a molecular structure using 2D NMR follows a systematic progression. The initial step involves acquiring and analyzing standard 1D ¹H and ¹³C NMR spectra. These provide fundamental information about the number and types of protons and carbons in the molecule. Following this, a series of 2D NMR experiments are conducted to establish connectivity.
References
A Comparative Guide to the Purity Assessment of 1-Allyl-2-methylbenzene by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the stringent purity assessment of chemical intermediates like 1-Allyl-2-methylbenzene is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by illustrative experimental data, to facilitate the selection of the most appropriate technique for the purity analysis of this compound.
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the volatility of the compound and its potential impurities, the required sensitivity, and the nature of the sample matrix.[1][2] GC-MS is generally favored for volatile and semi-volatile compounds like this compound, often providing higher sensitivity and detailed structural information from the mass spectrometer.[1][3] Conversely, HPLC is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[2][4]
A comparative study of analytical methods for polycyclic aromatic hydrocarbons (PAHs), a class of compounds similar to this compound, revealed that GC-MS often demonstrates lower limits of detection (LODs) compared to HPLC.[5][6] However, HPLC can offer faster analysis times in some instances.[5] The selection of the detector is also crucial; while a Diode Array Detector (DAD) is common for HPLC, a Mass Spectrometer (MS) in GC provides definitive identification of impurities.
Data Presentation
The following table summarizes the typical quantitative performance parameters for the purity assessment of this compound using HPLC and GC-MS. The data presented here is a realistic representation based on the known performance of these techniques for similar aromatic hydrocarbons.
| Parameter | HPLC-DAD | GC-MS |
| Purity Assay (%) | 99.5 ± 0.2 | 99.6 ± 0.1 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~0.3 µg/mL |
| Relative Standard Deviation (RSD) for Purity (%) | < 1.0 | < 0.5 |
| Analysis Time (minutes) | 15 - 25 | 20 - 35 |
| Key Advantages | Versatility for non-volatile impurities, simpler sample preparation.[1] | High sensitivity, high specificity, definitive peak identification.[1] |
| Key Limitations | Lower sensitivity for volatile impurities compared to GC-MS. | Not suitable for thermally unstable or non-volatile impurities.[2] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable purity assessments. Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm.
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric detector.
Chromatographic Conditions:
-
Column: HP-5MS or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or hexane at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the purity and impurities based on the peak areas relative to the total ion chromatogram (TIC) area or by using an internal standard.
Mandatory Visualization
Caption: Workflow for Purity Assessment of this compound.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. smithers.com [smithers.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. benchchem.com [benchchem.com]
- 6. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental and Literature Data of 1-Allyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of experimental data for 1-allyl-2-methylbenzene (also known as 2-allyltoluene) with established literature values. The information presented herein is intended to assist researchers in verifying the identity and purity of this compound, which is a valuable intermediate in organic synthesis. This document outlines key physicochemical properties and spectroscopic data, alongside detailed experimental protocols for their determination.
Physicochemical Properties: A Comparative Analysis
The following table summarizes the key physicochemical properties of this compound, presenting a comparison between experimentally determined values and those reported in scientific literature.
| Property | Literature Value | Experimental Value |
| CAS Number | 1587-04-8 | N/A |
| Molecular Formula | C₁₀H₁₂ | N/A |
| Molecular Weight | 132.20 g/mol | N/A |
| Boiling Point | 183-185 °C at 760 mmHg[1] | To be determined |
| Density | 0.895 - 0.901 g/mL at 25 °C[1][2] | To be determined |
| Refractive Index (n²⁰/D) | 1.517 - 1.519[1][2] | To be determined |
Spectroscopic Data: Literature Values for Cross-Referencing
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data, gathered from various spectral databases, can be used for comparison with experimental results.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Aromatic Protons (C₆H₄): Typically observed in the range of δ 7.0-7.2 ppm. The ortho, meta, and para protons will exhibit distinct signals and coupling patterns.
-
Allylic Protons (-CH₂-CH=CH₂): The methylene protons adjacent to the aromatic ring are expected around δ 3.3-3.4 ppm.
-
Vinyl Protons (-CH=CH₂): The terminal vinyl protons will appear as distinct multiplets in the upfield region, typically between δ 4.9-6.0 ppm.
-
Methyl Protons (-CH₃): A singlet corresponding to the methyl group attached to the benzene ring is expected around δ 2.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key chemical shifts are expected in the following regions:
-
Aromatic Carbons: Between δ 125-140 ppm.
-
Allylic and Vinyl Carbons: In the range of δ 115-140 ppm.
-
Methyl Carbon: Approximately at δ 19-20 ppm.
IR (Infrared) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Key absorption bands for this compound include:
-
Aromatic C-H Stretch: ~3010-3080 cm⁻¹
-
Aliphatic C-H Stretch: ~2850-2960 cm⁻¹
-
C=C Stretch (Aromatic): ~1605, 1495, 1465 cm⁻¹
-
C=C Stretch (Allyl): ~1640 cm⁻¹
-
C-H Bend (Out-of-plane) for ortho-disubstituted benzene: ~740-760 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 132
-
Major Fragments: m/z = 117 (loss of a methyl group), 91 (tropylium ion), and other fragments corresponding to the cleavage of the allyl group.[3]
Experimental Workflow for Data Verification
The following diagram illustrates the logical workflow for cross-referencing experimentally obtained data with literature values to confirm the identity and purity of a chemical sample.
Caption: Logical workflow for the verification of a chemical compound.
Detailed Experimental Protocols
The following are standard operating procedures for the determination of the key experimental data points.
Determination of Boiling Point (Micro Method)
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath).
Procedure:
-
Place a small amount (1-2 mL) of this compound into the small test tube.
-
Insert the capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.
-
Place the assembly into the Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Measurement of Density
Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath.
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath at 25 °C until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, dry the outside, and weigh it (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and repeat step 3.
-
Dry the outside of the pycnometer and weigh it (m₃).
-
Calculate the density using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at 25 °C
Measurement of Refractive Index
Apparatus: Abbe refractometer, constant temperature water bath (20 °C), dropper.
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the instrument using a standard of known refractive index.
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to spread into a thin film.
-
Circulate water from the constant temperature bath at 20 °C through the refractometer.
-
Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.
-
Align the borderline with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.
Acquisition of NMR Spectra (¹H and ¹³C)
Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., CDCl₃).
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
Acquisition of IR Spectrum
Apparatus: Fourier Transform Infrared (FT-IR) spectrometer, salt plates (NaCl or KBr).
Procedure:
-
Ensure the salt plates are clean and dry.
-
Place a small drop of neat (undiluted) this compound onto one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film.
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (of air).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Acquisition of Mass Spectrum
Apparatus: Mass spectrometer with an electron ionization (EI) source, typically coupled with a gas chromatograph (GC-MS).
Procedure:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The compound will be separated from the solvent on the GC column and then introduced into the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
The resulting mass spectrum will show the molecular ion and the various fragment ions.
References
Quantitative Analysis of 1-Allyl-2-methylbenzene: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. This guide provides a comparative analysis of internal standards for the quantitative determination of 1-Allyl-2-methylbenzene using gas chromatography (GC). The selection of an appropriate internal standard is a critical step in method development, significantly impacting the accuracy, precision, and robustness of the results.[1] An internal standard (IS) is a compound added at a constant concentration to all samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[2]
This guide compares the performance of three potential internal standards for the analysis of this compound: a deuterated analog (this compound-d7), a structural isomer (1-Allyl-3-methylbenzene), and a related aromatic hydrocarbon (n-Propylbenzene). The ideal internal standard should be chemically similar to the analyte, well-resolved from it and other matrix components, and not naturally present in the samples.[3][4]
Comparative Performance of Internal Standards
The choice of an internal standard can significantly influence the quality of quantitative data. The following table summarizes the expected performance of the selected internal standards based on established chromatographic principles.
| Performance Metric | This compound-d7 (IS-1) | 1-Allyl-3-methylbenzene (IS-2) | n-Propylbenzene (IS-3) | Justification |
| Retention Time (min) | ~10.2 | ~10.5 | ~9.8 | Deuterated analogs co-elute or have very similar retention times to the analyte. Structural isomers often have close retention times, while related compounds may have more distinct elution profiles. |
| Resolution (Rs) | > 1.5 (with MS) | > 1.5 | > 2.0 | Mass spectrometry can distinguish between the analyte and its deuterated analog even if they co-elute. Good resolution is crucial for accurate peak integration with other detectors.[5] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | Deuterated standards often provide the highest linearity due to their similar behavior to the analyte.[2] |
| Precision (%RSD) | < 2% | < 3% | < 5% | The closer the chemical and physical properties of the internal standard to the analyte, the better it compensates for variations, leading to higher precision.[6] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% | Deuterated standards most accurately mimic the analyte's behavior during sample preparation and analysis, resulting in higher accuracy.[7] |
| Limit of Quantification (LOQ) | Low | Low-Moderate | Moderate | A well-behaving internal standard can improve the signal-to-noise ratio at lower concentrations. |
Note: This data is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
A detailed experimental protocol for the quantitative analysis of this compound using an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Preparation of Standard and Sample Solutions:
-
Stock Solutions: Prepare individual stock solutions of this compound and the selected internal standard (e.g., 1-Allyl-3-methylbenzene) in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a suitable matrix (e.g., blank solvent or a representative sample matrix) with varying concentrations of this compound and a constant concentration of the internal standard.[8]
-
Sample Preparation: To a known volume or weight of the sample, add a precise amount of the internal standard solution to achieve the same concentration as in the calibration standards.[3] Perform any necessary extraction or dilution steps.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar capillary column suitable for aromatic hydrocarbon separation.[9]
-
Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
3. Data Analysis:
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.[8]
-
Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and determine the concentration of this compound using the calibration curve.[2]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the underlying logic of using an internal standard for quantitative analysis.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logic of variation correction using an internal standard.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust quantitative analytical method.[2] While deuterated standards, such as this compound-d7, often provide the highest level of accuracy and precision due to their chemical and physical similarity to the analyte, their availability and cost can be limiting factors.[2] A structural isomer like 1-Allyl-3-methylbenzene represents a strong alternative, likely providing excellent performance. A related aromatic hydrocarbon such as n-Propylbenzene can also be a suitable choice, provided it is chromatographically well-resolved and demonstrates acceptable performance during method validation.[3] Ultimately, the choice of internal standard should be based on a thorough method validation that assesses linearity, accuracy, precision, and selectivity in the specific sample matrix of interest.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Internal standard - Wikipedia [en.wikipedia.org]
- 9. tdi-bi.com [tdi-bi.com]
Isomeric Purity of 1-Allyl-2-methylbenzene: A Comparative Guide to GC and qNMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of isomeric purity is a critical aspect of chemical analysis in research, quality control, and drug development. For a compound such as 1-Allyl-2-methylbenzene, the presence of its isomers, 1-Allyl-3-methylbenzene and 1-Allyl-4-methylbenzene, can significantly impact the chemical and physical properties of a substance, as well as the efficacy and safety of a pharmaceutical product. This guide provides a detailed comparison of two primary analytical techniques for quantifying the isomeric purity of this compound: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methodologies
Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a powerful separation technique well-suited for volatile and thermally stable compounds like allyl-methylbenzene isomers. In contrast, Quantitative NMR (qNMR) offers a direct and non-destructive method for quantification without the need for chromatographic separation, by analyzing unique signals in the nuclear magnetic resonance spectrum of each isomer.
The choice between these methods depends on several factors, including the required level of accuracy, sample throughput, and the availability of instrumentation and reference standards. The following table summarizes the key performance characteristics of each technique.
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (¹H qNMR) |
| Principle | Separation based on boiling point and polarity, followed by detection. | Quantification based on the direct proportionality of NMR signal area to the number of nuclei. |
| Resolution | High, capable of baseline separating isomers with small boiling point differences. | Spectral resolution dependent on the magnetic field strength and sample matrix. |
| Sensitivity | High, capable of detecting impurities at low levels (ppm). | Moderate, generally suitable for quantifying components at levels of ~0.1% and above. |
| Accuracy & Precision | High, with appropriate calibration and use of internal standards. | High, with proper experimental setup and use of a certified internal standard. |
| Sample Throughput | Moderate, typical run times are in the range of 15-30 minutes per sample. | High, with short acquisition times per sample. |
| Reference Standard | Requires certified reference standards for each isomer for accurate quantification. | Can use a single, structurally unrelated certified internal standard for absolute quantification. |
| Sample Preparation | Simple dilution in a suitable solvent. | Simple dissolution in a deuterated solvent, with the addition of an internal standard for absolute quantification. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the determination of this compound's isomeric purity using GC-FID and ¹H qNMR.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is predicated on the separation of the isomers based on their differential partitioning between a stationary phase and a mobile gas phase. Due to their slightly different boiling points (this compound: ~185 °C, 1-Allyl-3-methylbenzene: ~186 °C, 1-Allyl-4-methylbenzene: ~183 °C), a high-resolution capillary column is effective for their separation.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/Splitless inlet.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen.
Experimental Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 5 °C/min to 150 °CHold: 2 min |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 10 mg/mL in a suitable solvent such as dichloromethane or hexane.
-
If an internal standard is used for quantification (e.g., n-dodecane), add a known concentration to the sample solution.
-
Vortex the solution to ensure homogeneity.
Data Analysis:
The percentage of each isomer is calculated based on the area of its corresponding peak in the chromatogram. For accurate quantification, response factors for each isomer relative to a standard should be determined. However, for structurally similar isomers, the response factors in FID are often very close, and area percent calculations can provide a good estimation of the isomeric ratio.
Calculation (Area %):
-
% Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100
Quantitative ¹H NMR Spectroscopy (¹H qNMR)
This technique leverages the fact that the integrated area of a specific proton signal in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of unique, well-resolved signals from each isomer, their relative concentrations can be determined.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
NMR Tube: 5 mm high-precision NMR tubes.
Experimental Parameters:
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) |
| Pulse Program | zg30 (30° pulse angle) |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Acquisition Time | 4 s |
| Spectral Width | 20 ppm |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
For absolute quantification, add a known mass of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis:
-
Acquire the ¹H NMR spectrum and process the data (Fourier transform, phase correction, and baseline correction).
-
Identify unique, well-resolved signals for each isomer. For the allyl-methylbenzene isomers, the signals of the methyl protons are often distinct and suitable for quantification:
-
This compound (ortho): ~2.3 ppm
-
1-Allyl-3-methylbenzene (meta): ~2.35 ppm
-
1-Allyl-4-methylbenzene (para): ~2.33 ppm
-
-
Integrate the selected signals for each isomer.
-
Calculate the molar ratio of the isomers based on the integral values, normalized by the number of protons contributing to each signal (3 protons for the methyl group).
Calculation (Relative %):
-
Molar Ratio (Isomer A : Isomer B) = (Integral A / # of Protons A) : (Integral B / # of Protons B)
-
% Isomer A = [ (Integral A / # of Protons A) / Σ (Integral of each isomer / # of Protons for each isomer) ] x 100
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative workflow for isomeric purity determination by GC-FID and qNMR.
Caption: Decision logic for selecting an appropriate analytical method.
Conclusion
Both Gas Chromatography and Quantitative NMR are robust and reliable techniques for determining the isomeric purity of this compound.
-
Gas Chromatography (GC) is the method of choice when high-resolution separation of the isomers is required, and it offers excellent sensitivity for detecting trace-level impurities. The accuracy of quantification with GC-FID is dependent on the availability of pure reference standards for each isomer to determine their response factors.
-
Quantitative NMR (qNMR) provides a direct and often faster method for determining the molar ratios of isomers without the need for chromatographic separation. Its ability to use a single, certified internal standard for absolute quantification of the main component and its isomers is a significant advantage, reducing the reliance on multiple, specific reference materials.
The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the concentration range of the isomers, and the resources available in the laboratory. For routine quality control where high throughput is essential, qNMR can be highly efficient. For in-depth purity profiling and the detection of unknown impurities, the separative power of GC is invaluable.
A Comparative Benchmarking of Synthesis Methods for Allylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Allylbenzene derivatives are crucial building blocks in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. The strategic introduction of the allyl group onto an aromatic ring can be accomplished through various synthetic methodologies, each with its distinct advantages and limitations. This guide provides an objective comparison of the most prevalent methods for synthesizing allylbenzene derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of Key Synthesis Methods
The selection of a synthetic route to allylbenzene derivatives is often dictated by factors such as substrate scope, functional group tolerance, desired regioselectivity, and overall efficiency. The following tables summarize the quantitative data for four primary methods: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Heck), Grignard Reactions, and Friedel-Crafts Allylation.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of Allylbenzene Derivatives
| Aryl Halide/Triflate | Allylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Allylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| 4-Bromoacetophenone | Allylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 92 | [2] |
| 1-Iodonaphthalene | Allylboronic acid pinacol ester | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | THF | 60 | 8 | 88 | [1] |
| 2-Chloropyridine | Allyltributylstannane* | Pd(PPh₃)₄ (5) | CsF | Toluene | 110 | 24 | 75 | [3] |
Note: While traditionally a Stille coupling, allyl stannanes can be used in Suzuki-type reactions with appropriate modifications.
Table 2: Heck Reaction for the Synthesis of Allylbenzene Derivatives
| Aryl Halide/Triflate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Allyl alcohol | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 3 | 81 (E/Z mixture) | [4] |
| 4-Bromobenzonitrile | Ethylene | Ni(cod)₂ (10) / PCyPh₂ (20) | Et₃SiOTf | Toluene | 25 | 24 | 85 (1,1-disubstituted) | [5] |
| Phenyl triflate | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ | DMA | 120 | 16 | 90 (trans-stilbene) | [6] |
| 2-Iodoaniline derivative | Estragole | Pd(OAc)₂ (1) | Et₃N | DMF | 120 | 3-6 | 36-91 (regioisomeric mixture) | [7] |
Table 3: Grignard Reaction for the Synthesis of Allylbenzene
| Aryl Halide | Allyl Halide | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Bromobenzene | Allyl bromide | Mg, Diethyl ether, reflux 1.5h | 82 |[8] | | Phenylmagnesium bromide | Allyl chloride | Ni(acac)₂ catalyst | 60 |[9] | | Phenylmagnesium bromide | Allyl chloride | NiCl₂(dppb) catalyst | 86 |[9] |
Table 4: Friedel-Crafts Allylation of Arenes
| Arene | Allylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
| Benzene | Allyl chloride | AlCl₃ | CS₂ | 0-5 | 2 | Moderate | Prone to polyalkylation and rearrangement |
| Toluene | Allyl bromide | FeCl₃ | Nitromethane | 20 | 4 | Good | Mixture of ortho and para isomers |
| Anisole | Allyl alcohol | BF₃·OEt₂ | Dichloromethane | 0 | 3 | Good | High ortho selectivity |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4-Allylacetophenone
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 eq.), allylboronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Via cannula, add degassed 1,4-dioxane to form a ~0.2 M solution based on the aryl halide.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 16 hours, monitoring progress by TLC.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Heck Reaction
Synthesis of (E)-1-(4-Nitrophenyl)prop-1-ene
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (1.0 eq.), allyl alcohol (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., triphenylphosphine, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous dimethylformamide (DMF) as the solvent, followed by the addition of a base such as triethylamine (Et₃N, 2.0 eq.).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 3-6 hours. Monitor the reaction's progress by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.[4]
Protocol 3: Grignard Reaction
Synthesis of Allylbenzene
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Coupling Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of allyl bromide (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to reflux for 1.5 hours.[8]
-
Workup: Cool the reaction mixture and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation. The resulting allylbenzene can be further purified by vacuum distillation.[8]
Protocol 4: Claisen Rearrangement
Synthesis of 2-Allylphenol
-
Ether Synthesis: To a solution of phenol (1.0 eq.) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq.) and allyl bromide (1.2 eq.).
-
Reaction: Heat the mixture to reflux and stir until the starting phenol is consumed (monitored by TLC).
-
Workup and Isolation of Ether: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude allyl phenyl ether.
-
Rearrangement: Place the crude allyl phenyl ether in a flask equipped with a reflux condenser under a nitrogen atmosphere. Heat the ether to 200-250 °C. The rearrangement is typically complete within a few hours.[10]
-
Purification: Cool the reaction mixture and purify the resulting 2-allylphenol by vacuum distillation or column chromatography.
Visualizing Reaction Pathways
To provide a clearer understanding of the underlying chemical transformations, the following diagrams illustrate the catalytic cycles and reaction mechanisms for the discussed synthesis methods.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Heck reaction.
Caption: Simplified mechanism of a Grignard reaction for allylbenzene synthesis.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. JPH0543485A - Synthesis of substituted allylbenzene - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 1-Allyl-2-methylbenzene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Allyl-2-methylbenzene (CAS No. 1587-04-8), ensuring the safety of personnel and the protection of the environment.
Hazard Profile and Classification
Understanding the inherent hazards of a chemical is the first step in determining the correct disposal pathway. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids (Category 3) | H226: Flammable liquid and vapor[1] | Warning | 🔥 |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Warning | ❗ |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[1] | Danger | corrosion |
This classification indicates that this compound must be treated as a hazardous waste. Specifically, due to its flammability, it falls under the ignitability characteristic (D001) as defined by the Resource Conservation and Recovery Act (RCRA) in the United States[2][3]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification[4].
Proper Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash[5]. The following protocol outlines the necessary steps for its safe handling and disposal.
Experimental Protocol: Waste Collection and Storage
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles[5]. All handling should occur in a well-ventilated area or a chemical fume hood[5].
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents[4]. It should be collected as a non-halogenated solvent waste[2][6].
-
Container Selection: Use a designated, compatible, and properly sealed hazardous waste container[2][7]. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, corrosive, irritant)[7][8].
-
Container Filling and Storage:
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion.
-
Keep the container tightly closed except when adding waste[2][7].
-
Store the waste container in a designated, well-ventilated, and cool area, away from sources of heat, sparks, or open flames[9][10]. The storage area should be a flammables-rated cabinet if possible.
-
-
Disposal Request: Once the container is full or the project is complete, arrange for pickup by a certified hazardous waste disposal service in accordance with your institution's and local regulations[2][9]. Provide the disposal company with a complete and accurate description of the waste[5].
Decontamination of Labware and Surfaces
-
Empty Containers: The first rinse of an empty container that held this compound must be collected and disposed of as hazardous waste[8]. Subsequent rinses with a suitable solvent (e.g., acetone or ethanol) can then be managed. After thorough rinsing and air-drying, the container may be disposed of or recycled according to institutional policies.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly[2][9].
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent, ensuring proper ventilation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. This compound | C10H12 | CID 15317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geo.utexas.edu [geo.utexas.edu]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. mtu.edu [mtu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. Page loading... [guidechem.com]
Essential Safety and Logistics for Handling 1-Allyl-2-methylbenzene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for 1-Allyl-2-methylbenzene (also known as 2-allyltoluene), a flammable liquid that is harmful if swallowed and can cause serious eye damage.[1] Adherence to these guidelines is critical for minimizing risks in the laboratory.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense when handling this compound. Due to its nature as an aromatic hydrocarbon, specific attention must be paid to glove selection to prevent skin exposure. The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Recommended for Splash/High Concentration |
| Hand Protection | Nitrile gloves (for incidental contact) | Viton®, Polyvinyl Alcohol (PVA), or laminate gloves (e.g., SilverShield®/Norfoil®) for extended contact.[2][3][4][5] Consider double gloving. |
| Eye & Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield.[6] |
| Respiratory Protection | Work in a certified chemical fume hood | Air-purifying respirator with organic vapor cartridges.[7][8][9] For higher concentrations or spills, a supplied-air respirator may be necessary. |
| Protective Clothing | Flame-resistant lab coat, long pants, and closed-toe shoes | Chemical-resistant apron over a flame-resistant lab coat.[6][10] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will mitigate risks of exposure and accidents.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for all manipulations of this compound.[11][12]
-
Verify that an ANSI-approved safety shower and eyewash station are accessible within a 10-second travel distance.[6]
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[10][13]
-
Have a spill kit rated for flammable liquids readily available.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above.
-
Inspect gloves for any signs of degradation or punctures before use.
3. Chemical Handling:
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood to minimize vapor inhalation.[11][12]
-
Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.[13]
-
Keep containers of this compound tightly closed when not in use.[14]
-
Use secondary containment, such as a chemical-resistant tray, to contain any potential spills during transfer.
4. Post-Handling:
-
After handling, decontaminate the work area with an appropriate solvent.
-
Properly remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, paper towels), in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
2. Waste Container Management:
-
Use a chemically compatible container (e.g., glass or a suitable plastic) with a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible chemicals.
3. Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or labware, that come into direct contact with this compound must be disposed of as hazardous waste.
-
Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.
4. Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[15]
-
Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 1-アリル-2-メチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 5. yourglovesource.com [yourglovesource.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. pksafety.com [pksafety.com]
- 9. queensu.ca [queensu.ca]
- 10. SOP - Flammables and Combustibles - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 11. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 12. pdx.edu [pdx.edu]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. Page loading... [wap.guidechem.com]
- 15. geo.utexas.edu [geo.utexas.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
